molecular formula CBrN B587521 Cyanogen bromide-13C CAS No. 70610-98-9

Cyanogen bromide-13C

Cat. No.: B587521
CAS No.: 70610-98-9
M. Wt: 106.914
InChI Key: ATDGTVJJHBUTRL-OUBTZVSYSA-N
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Description

Cyanogen bromide-13C, also known as this compound, is a useful research compound. Its molecular formula is CBrN and its molecular weight is 106.914. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromoformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBrN/c2-1-3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDGTVJJHBUTRL-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745766
Record name (~13~C)Cyanic bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70610-98-9
Record name (~13~C)Cyanic bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Cyanogen Bromide-13C: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Cyanogen bromide-13C (Br¹³CN), a key reagent in proteomics, protein chemistry, and isotopic labeling studies. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanisms of action, and field-proven experimental workflows. We will explore the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Significance of this compound in Modern Research

Cyanogen bromide (BrCN) has long been an indispensable tool for the specific chemical cleavage of polypeptide chains at the C-terminus of methionine residues. The incorporation of the stable isotope, carbon-13 (¹³C), into this reagent has significantly expanded its utility, particularly in quantitative proteomics and metabolic flux analysis. The known mass shift introduced by the ¹³C label allows for its use as an internal standard and a tracer in mass spectrometry-based applications, enabling precise quantification and pathway elucidation.[1][2][3] This guide will provide the foundational knowledge and practical insights necessary for the effective and safe utilization of this compound in the laboratory.

Core Chemical and Physical Properties

This compound is a colorless to white, volatile crystalline solid with a pungent odor.[4][5] Its linear and polar structure, with a triple bond between the carbon and nitrogen atoms (Br-¹³C≡N), renders the carbon atom highly electrophilic.[6][7] This electrophilicity is central to its reactivity, particularly with nucleophiles such as the sulfur atom in methionine.[6][8]

PropertyValueSource(s)
Molecular Formula Br¹³CN[9][10]
Molecular Weight 106.91 g/mol [9][10]
CAS Number 70610-98-9[9][10]
Appearance Colorless to white crystalline solid[4][5]
Melting Point 50-53 °C[4][11][12]
Boiling Point 61-62 °C[4][11][12]
Solubility Soluble in water (with slow decomposition), acetonitrile, chloroform, dichloromethane, ethanol, diethyl ether, and benzene.[4]
Storage Temperature 2-8°C[11][12]
Isotopic Purity Typically ≥99 atom % ¹³C

A Note on Stability and Handling: Cyanogen bromide is sensitive to moisture and light and can undergo exothermic trimerization to cyanuric bromide.[6] For this reason, it is crucial to store it under recommended conditions and avoid using brownish samples, which may indicate decomposition.[6]

Key Applications in Research and Development

The applications of this compound are primarily centered around its reactivity with proteins and its utility as an isotopic label.

Protein Cleavage for Sequencing and Peptide Mapping

The most prominent application of cyanogen bromide is the specific cleavage of peptide bonds at the C-terminal side of methionine residues.[6][13][14] This highly specific fragmentation is a cornerstone of "bottom-up" proteomics, allowing for the generation of predictable peptide fragments for analysis by mass spectrometry. The ¹³C label in Br¹³CN can be leveraged to create internal standards for quantitative peptide analysis.

Mechanism of Action: The cleavage reaction is initiated by the nucleophilic attack of the methionine sulfur on the electrophilic carbon of cyanogen bromide.[6][8] This is followed by an intramolecular cyclization to form a five-membered iminolactone ring, which is subsequently hydrolyzed to cleave the peptide bond, resulting in a C-terminal homoserine lactone on the newly formed N-terminal fragment.[6]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization & Cleavage Met Methionine Residue (in peptide chain) Intermediate1 Sulfonium Bromide Intermediate Met->Intermediate1 Nucleophilic attack by Sulfur BrCN Cyanogen Bromide-¹³C (Br-¹³C≡N) BrCN->Intermediate1 Intermediate2 Iminolactone Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization PeptideBond Peptide Bond Cleavage Intermediate2->PeptideBond Hydrolysis Products N-terminal Peptide with C-terminal Homoserine Lactone + C-terminal Peptide PeptideBond->Products

Mechanism of Peptide Cleavage by Cyanogen Bromide-¹³C
Protein Immobilization for Affinity Chromatography

Cyanogen bromide is a widely used reagent for activating hydroxyl-containing solid supports, such as agarose, for the covalent immobilization of proteins and other ligands.[6][13][15] This is a fundamental technique in affinity chromatography. The reaction of BrCN with the hydroxyl groups of the matrix forms reactive cyanate esters and imidocarbonates, which can then couple with primary amines on the protein.[6][13]

G Agarose Agarose Support (-OH groups) ActivatedAgarose Activated Agarose (Cyanate Esters & Imidocarbonates) Agarose->ActivatedAgarose Activation BrCN Cyanogen Bromide-¹³C BrCN->ActivatedAgarose ImmobilizedProtein Immobilized Protein on Agarose Support ActivatedAgarose->ImmobilizedProtein Coupling Protein Protein (-NH₂ groups) Protein->ImmobilizedProtein

Workflow for Protein Immobilization using Cyanogen Bromide-¹³C
Isotopic Labeling for Quantitative Mass Spectrometry

The presence of the ¹³C atom in this compound makes it an invaluable tool for stable isotope labeling in mass spectrometry.[2][3] By using a known ratio of ¹²C- and ¹³C-cyanogen bromide to cleave a protein, the resulting peptide fragments will appear as doublets in the mass spectrum, separated by a defined mass difference. This allows for accurate relative quantification of proteins between different samples. Furthermore, ¹³C-labeled fragments can serve as internal standards to correct for variations in sample preparation and instrument response.[3]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized for your specific application. Extreme caution must be exercised when handling cyanogen bromide due to its high toxicity. All work should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[16][17][18]

Protocol for Protein Cleavage with this compound

This protocol is adapted from established methods for protein cleavage prior to mass spectrometric analysis.[6][19]

Materials:

  • Protein of interest

  • This compound (Br¹³CN)

  • 70% (v/v) Formic acid or 0.1 M HCl

  • Guanidine-HCl or Urea (optional, for protein denaturation)

  • Microcentrifuge tubes

  • Nitrogen gas source

  • Lyophilizer or vacuum concentrator

Procedure:

  • Protein Preparation: Dissolve the protein sample in 70% formic acid or 0.1 M HCl to a final concentration of 1-10 mg/mL. If the protein is difficult to dissolve, a denaturant such as 6 M guanidine-HCl or 8 M urea can be included in the acidic buffer.

  • Reagent Preparation: In a chemical fume hood, prepare a stock solution of this compound in the same acidic buffer used for the protein. A common concentration is 10-100 mg/mL. Note: BrCN is volatile and highly toxic; handle with extreme care.

  • Cleavage Reaction: Add the Br¹³CN solution to the protein solution to achieve a 50- to 100-fold molar excess of Br¹³CN over methionine residues.

  • Incubation: Flush the tube with nitrogen gas, seal it tightly, and incubate the reaction mixture in the dark at room temperature for 12-24 hours.

  • Reaction Quenching: After incubation, quench the reaction by diluting the mixture 5-10 fold with deionized water.

  • Removal of Reagents: Remove the excess reagents and byproducts by lyophilization or vacuum centrifugation. The sample can be reconstituted in an appropriate buffer for downstream analysis, such as mass spectrometry.

Causality and Optimization:

  • Choice of Acid: 70% formic acid is a strong denaturant and helps to expose methionine residues, but it can cause formylation of serine and threonine residues. 0.1 M HCl does not have this side effect but may be less effective at solubilizing some proteins.[6]

  • Reaction Time: The cleavage reaction is typically complete within 24 hours. Longer incubation times may lead to non-specific protein degradation.

  • Incomplete Cleavage: Incomplete cleavage can occur at Met-Ser and Met-Thr peptide bonds.[20] Increasing the water concentration in the reaction mixture can improve the cleavage efficiency at these sites.[6][20]

Safety and Deactivation

Cyanogen bromide is extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[16][17] Metabolism can release cyanide, leading to severe health effects.

Handling Precautions:

  • Always work in a well-ventilated chemical fume hood.[16][18]

  • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[16][17]

  • Avoid inhalation of dust or vapors.[16][17]

  • Prevent contact with skin and eyes.[17][18]

  • In case of accidental exposure, seek immediate medical attention.

Deactivation and Waste Disposal: Unused cyanogen bromide and contaminated materials should be deactivated before disposal. A common method involves quenching with an excess of a basic solution, such as 1 M sodium hydroxide and 1 M sodium hypochlorite, in a fume hood. The resulting solution should be disposed of as hazardous waste according to institutional guidelines.[18]

Conclusion

This compound is a powerful and versatile reagent for researchers in the life sciences. Its ability to specifically cleave proteins at methionine residues, coupled with the advantages of isotopic labeling, makes it an indispensable tool for protein characterization, sequencing, and quantitative proteomics. By understanding its chemical properties, mechanisms of action, and adhering to strict safety protocols, researchers can effectively harness the capabilities of this important compound to advance their scientific discoveries.

References

  • Wikipedia. (n.d.). Cyanogen bromide. Retrieved from [Link]

  • Långström, B., & Westerberg, G. (1997). On-line production of [¹¹C]cyanogen bromide.
  • How Proteins cleaved with Cyanogen bromide. (2021, October 5). [Video]. YouTube. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Material Safety Data Sheet Cyanogen bromide MSDS# 84299 Section 1. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). Cyanogen Bromide-¹³C. Retrieved from [Link]

  • PENTA. (2025). Cyanogen bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanogen bromide-¹³C. PubChem Compound Database. Retrieved from [Link]

  • IndiaMART. (n.d.). Cyanogen Bromide (506-68-3) at best price in Mumbai by Arrobiochem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanogen Bromide. PubChem Compound Database. Retrieved from [Link]

  • d t whitaker. (2021, November 29). c242 - F19 T4 - Cyanogen Bromide Mechanism [Video]. YouTube. Retrieved from [Link]

  • Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., Vandekerckhove, J., & Demol, H. (2002). C-Terminal Protein Characterization by Mass Spectrometry: Isolation of C-Terminal Fragments from Cyanogen Bromide-Cleaved Protein. Journal of Proteome Research, 1(4), 335–340.
  • Dumas, P., Bisse, E., & Wielders, J. P. (2005). A round-robin exercise for the determination of cyanide in blood. Clinical chemistry, 51(8), 1546–1548.
  • Westerberg, G., & Långström, B. (1993). Synthesis of [¹¹C]- and (¹³C)-Cyanogen Bromide, Useful Electrophilic Labelling Precursors. Acta Chemica Scandinavica, 47, 974-978.
  • chemeurope.com. (n.d.). Cyanogen bromide. Retrieved from [Link]

  • Pearson. (2024). Peptide Sequencing: Partial Hydrolysis with Cyanogen Bromide Explained. Retrieved from [Link]

  • Kaiser, R., & Metzka, L. (1999). Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds. Analytical biochemistry, 266(1), 1–8.
  • Macmillan, D., & Arham, L. (2004). Cyanogen bromide cleavage generates fragments suitable for expressed protein and glycoprotein ligation. Journal of the American Chemical Society, 126(31), 9530–9531.
  • Young, J. D. (2014). ¹³C-metabolic flux analysis of the whole cell. In Methods in molecular biology (Vol. 1090, pp. 197–218).
  • Motori, E., & Giavalisco, P. (2023). ¹³C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in molecular biology (Clifton, N.J.), 2675, 181–194.
  • The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • Romer Labs. (n.d.). ¹³C Isotope Labeled. Retrieved from [Link]

Sources

Methodological & Application

Cyanogen bromide-13C protein cleavage protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cyanogen Bromide (CNBr) Cleavage for 13C-Isotope Enriched Proteomics & NMR

Executive Summary & Scientific Rationale

This guide details the protocol for cleaving proteins using Cyanogen Bromide (CNBr), specifically tailored for workflows involving


C-stable isotope enriched proteins .

In structural biology (NMR) and quantitative proteomics (MS), researchers often generate uniformly or selectively


C-labeled proteins. CNBr cleavage is a critical tool in these fields to:
  • Isolate Domains: Break large, insoluble membrane proteins into soluble peptides suitable for solution-state NMR.

  • Simplify Spectra: Reduce spectral crowding in 2D/3D NMR experiments by analyzing smaller fragments.

  • Map Topology: Verify methionine positions in novel proteins.

Critical Isotope Note: There is a common misconception regarding "Cyanogen Bromide-


C" reagents.
  • If you possess

    
    C-labeled CNBr (N
    
    
    
    C-Br):
    This reagent is NOT suitable for labeling the protein backbone during cleavage. As detailed in Section 2, the carbon atom from CNBr is eliminated as methyl thiocyanate.
  • If you possess a

    
    C-labeled Protein:  This protocol is designed to maximize recovery of your expensive isotopic material using volatile solvents to eliminate desalting steps.
    

Mechanistic Insight: The Fate of the Carbon

To ensure experimental integrity, one must understand the reaction mechanism. CNBr cleavage is a nucleophilic displacement reaction.

  • Nucleophilic Attack: The sulfur atom of the Methionine (Met) side chain attacks the electrophilic carbon of CNBr.[1]

  • Formation of Cyanosulfonium: A positively charged intermediate is formed.

  • Intramolecular Rearrangement: The carbonyl oxygen of the Met residue attacks the

    
    -carbon of the side chain.
    
  • Cleavage: The peptide bond breaks, converting Met to Homoserine Lactone (HSL) at the C-terminus of the new fragment.

  • Byproduct Release: The original methyl group of Met and the carbon-nitrogen group from CNBr are released as Methyl Thiocyanate (CH

    
    SCN) .
    

Conclusion: If you use


C-labeled CNBr, the label ends up in the volatile waste (Methyl Thiocyanate), not in your peptide.
Visualization: Reaction Mechanism & Isotope Fate

CNBr_Mechanism Met Protein-Met-Protein (Methionine Residue) Intermediate Cyanosulfonium Intermediate Met->Intermediate + CNBr (Acidic pH) CNBr Cyanogen Bromide (N≡C-Br) CNBr->Intermediate HSL Peptide-Homoserine Lactone (C-Terminus) Intermediate->HSL Hydrolysis Amine NH2-Peptide (N-Terminus) Intermediate->Amine Waste Methyl Thiocyanate (CH3-SCN) *Carbon from CNBr ends here* Intermediate->Waste Elimination

Figure 1: Mechanism of CNBr cleavage.[2] Note that the carbon atom from the reagent (Red) is eliminated in the waste stream, leaving the protein backbone unlabeled by the reagent itself.

Protocol: Cleavage of C-Enriched Proteins

Safety Warning: CNBr is highly toxic and volatile.[3] It may release HCN gas if not handled correctly. All steps must be performed in a chemical fume hood. Waste must be quenched with bleach (NaOCl).

Materials
ReagentGrade/SpecPurpose
Target Protein

C-labeled, lyophilized
Substrate.
Cyanogen Bromide 5M in Acetonitrile or SolidCleavage Reagent. (Freshness is critical; clear crystals only).
Formic Acid 70% (v/v) AqueousSolvent.[2] Solubilizes membrane proteins; protonates side chains.
Nitrogen Gas High PurityTo flush reaction vials (prevent oxidation).
Sodium Hypochlorite 10% (Bleach)Required for quenching waste.
Step-by-Step Methodology

1. Sample Solubilization (Minimizing Isotope Loss)

  • Rationale:

    
    C proteins are expensive. We use 70% Formic Acid because it is a powerful solvent for hydrophobic proteins and is completely volatile , allowing sample recovery by lyophilization without dialysis (which risks sample loss).
    
  • Action: Dissolve the lyophilized

    
    C-protein in 70% Formic Acid to a concentration of 1–5 mg/mL .
    
    • Note: If the protein contains disulfide bonds, add 1%

      
      -mercaptoethanol to reduce them, as CNBr cleavage is less efficient on sterically constrained cystines.
      

2. Reagent Addition

  • Action: Add CNBr to the protein solution.

  • Ratio: Use a 100-fold molar excess of CNBr relative to Methionine residues.

    • Calculation: If you have 1 µmol of protein with 5 Mets, you have 5 µmol Met. Add 500 µmol CNBr.

  • Tip: CNBr is often supplied as a 5M solution in Acetonitrile. This is safer and easier to dispense than weighing toxic crystals.

3. Incubation

  • Action: Flush the reaction vial with Nitrogen gas, cap tightly, and wrap in aluminum foil.

  • Conditions: Incubate at Room Temperature (20–25°C) for 16–24 hours in the dark.

    • Why Dark? Prevents non-specific radical side reactions.

    • Why Acid? Acid keeps the Met nucleophilic enough for attack but protonates amines to prevent side reactions.

4. Termination & Recovery

  • Action: Dilute the reaction mixture 1:10 with deionized water. This stops the reaction by dilution.

  • Freezing: Flash freeze the sample in liquid nitrogen.

  • Lyophilization: Lyophilize (freeze-dry) to dryness.

    • Result: The Formic Acid, CNBr, and Methyl Thiocyanate waste are volatile and will be removed, leaving the cleaved

      
      C-peptides as a salt-free powder.
      
Workflow Visualization

Workflow Input 13C-Labeled Protein (Lyophilized) Solubilization Dissolve in 70% Formic Acid (Volatile Solvent) Input->Solubilization Reaction Add CNBr (100x Excess) Incubate 24h, Dark, RT Solubilization->Reaction Dilution Dilute 10x with H2O (Stops Reaction) Reaction->Dilution Drying Lyophilization (Removes Acid & Byproducts) Dilution->Drying Analysis NMR / Mass Spec Analysis of 13C-Fragments Drying->Analysis

Figure 2: Optimized workflow for handling precious isotope-labeled samples. The use of volatile acids negates the need for dialysis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cleavage Met OxidationMethionine sulfoxide (Met-O) does not cleave. Pre-treat sample with 5% mercaptoethanol to reduce Met-O back to Met.
Incomplete Cleavage Acid ConcentrationEnsure Formic acid is ~70%.[2] Lower concentrations (e.g., 50%) may not fully unfold the protein, shielding internal Mets.
Yellow/Brown Sample Bromine ContaminationOld CNBr degrades into Bromine (

). Use only white/colorless CNBr. Discard yellow reagents.
Side Reactions Trp/Tyr ModificationPerform reaction in the dark and under Nitrogen to prevent radical attacks on Tryptophan or Tyrosine.

References

  • Gross, E., & Witkop, B. (1962). Non-enzymatic cleavage of peptide bonds: the methionine residues in bovine pancreatic ribonuclease. Journal of Biological Chemistry, 237(6), 1856-1860. Link

  • Kaiser, R., & Metzka, L. (1999). Enhancement of Cyanogen Bromide Cleavage Yields for Methionyl-Serine and Methionyl-Threonine Peptide Bonds. Analytical Biochemistry, 266(1), 1-8. Link

  • Crimmins, D. L., et al. (2005). Chemical cleavage of proteins in solution. Current Protocols in Protein Science, Chapter 11, Unit 11.4. Link

  • Craft, J. W., et al. (2002). A method for the production of 13C, 15N-labeled proteins for NMR studies. Journal of Biomolecular NMR, 22, 1-10. (Context on handling labeled proteins).

Sources

Using Cyanogen bromide-13C for peptide mapping

Application Note: High-Resolution Peptide Mapping and Cysteine Localization Using this compound ( C-CNBr)

Safety Level:

Abstract

Cyanogen bromide (CNBr) is a classic reagent for specific protein cleavage at Methionine (Met) residues.[1][2][3] However, the introduction of a carbon-13 isotope (

isotopic encoding

Cysteine cyanylation


Scientific Foundation & Mechanism

The Isotope Fate: Where does the C go?

To use

  • Pathway A: Methionine Cleavage (Standard Mapping) In acidic media, CNBr attacks the Methionine sulfur, forming a cyanosulfonium intermediate. The peptide bond cleavage is driven by the attack of the carbonyl oxygen on the homoserine side chain, resulting in the expulsion of Methyl Thiocyanate (MeSCN) .

    • Result: The

      
      C label is lost  in the volatile MeSCN byproduct. The peptide fragments (Homoserine lactone) are unlabeled.
      
    • Application: Use this only if quantifying the released MeSCN (rare) or if

      
      C-CNBr is the only available reagent.
      
  • Pathway B: Cysteine Cyanylation (Isotopic Labeling) At neutral to alkaline pH, or with protected Met residues, CNBr reacts with free sulfhydryls (Cysteine) to form S-cyano-cysteine . Upon incubation at pH 9.0, this intermediate undergoes intramolecular cyclization to cleave the N-terminal peptide bond.

    • Result: The downstream peptide fragment retains the label as an N-terminal

      
      C-Iminothiazolidine  ring.
      
    • Application: This allows for positive identification of Cysteine cleavage sites via a specific mass shift (+1.003 Da relative to

      
      C-CNBr cleavage), distinguishing true cleavage from background hydrolysis.
      
Mechanistic Visualization

The following diagram contrasts the two pathways, highlighting the retention of the

CNBr_Mechanismcluster_MetPathway A: Methionine Cleavage (Acidic)cluster_CysPathway B: Cysteine Cleavage (Alkaline)CNBr13C-Cyanogen Bromide(Br-13CN)Met_InterMet-CyanosulfoniumCNBr->Met_InterCys_InterS-Cyano-Cysteine(Cys-S-13CN)CNBr->Cys_InterProteinProtein SubstrateProtein->Met_InterMet AttackProtein->Cys_InterCys AttackMeSCNMethyl Thiocyanate(MeS-13CN)*LABEL LOST*Met_Inter->MeSCNEliminationHSLHomoserine LactoneFragmentMet_Inter->HSLHydrolysisCyclizationCyclization (pH 9)Cys_Inter->CyclizationITC_FragN-term IminothiazolidineFragment*LABEL RETAINED*Cyclization->ITC_FragCleavage

Caption: Comparative fate of the

Materials & Reagents

Critical Reagents
ReagentSpecificationPurpose
This compound >99%

C enrichment
Isotopic labeling and cleavage agent.
Formic Acid 70% (v/v) or 88%Solvent for Met cleavage; unfolds protein.
Ammonium Bicarbonate 100 mM, pH 8.0-9.0Buffer for Cysteine cleavage/cyclization.
TCEP-HCl 0.5 M StockReducing agent (disulfide bond reduction).
Sodium Hypochlorite 10-15% (Bleach)MANDATORY for neutralizing CNBr waste.
Safety Protocol (Read Before Starting)

WARNING: Cyanogen bromide is highly toxic and volatile.[4] Upon contact with acid or water, it can release Hydrogen Cyanide (HCN) gas.

  • Engineering Controls: Perform ALL steps in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Waste Disposal: All tips, tubes, and solutions contacting CNBr must be soaked in a bleach (sodium hypochlorite) and sodium hydroxide solution for 24 hours before disposal.

Protocol: Cysteine-Specific Mapping with C-Retention

This protocol focuses on the Cysteine cleavage application, as it utilizes the

Phase 1: Protein Denaturation and Reduction
  • Solubilize: Dissolve 50-100 µg of target protein in 50 µL of Denaturing Buffer (6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0).

  • Reduce: Add TCEP to a final concentration of 5 mM. Incubate at 50°C for 30 minutes to reduce disulfide bonds.

    • Note: Do not use DTT if possible, as excess thiols will compete for CNBr. If DTT is used, it must be removed via desalting.

Phase 2: Cyanylation with C-CNBr
  • Prepare Reagent: Weigh

    
    C-CNBr in a fume hood. Dissolve in Acetonitrile to make a 1 M stock solution.
    
    • Tip: Prepare fresh. CNBr degrades over time.

  • Reaction: Add a 5-10 fold molar excess of

    
    C-CNBr over total thiol groups (Cysteines) to the protein solution.
    
    • Example: For 100 µL reaction, add 2-5 µL of 1 M

      
      C-CNBr.
      
  • Incubation: Incubate for 15 minutes at Room Temperature (RT) in the dark.

    • Mechanism:[1][2][3][5][6][7][8] Free thiols are converted to S-cyano-cysteine (S-

      
      CN).
      
Phase 3: Cleavage (Cyclization)
  • Buffer Exchange/pH Adjustment: The cleavage requires alkaline conditions. Dilute the sample 1:10 into Cleavage Buffer (100 mM Ammonium Bicarbonate, pH 9.0) or perform a rapid desalting spin column into this buffer.

    • Critical: The pH must be >8.0 to drive the nucleophilic attack of the amide nitrogen on the cyano sulfur.

  • Incubation: Incubate at 37°C for 12-16 hours (overnight).

  • Termination: Stop the reaction by adding Formic Acid to a final concentration of 1% (pH < 3).

Phase 4: LC-MS Analysis
  • Desalting: Clean up the peptides using C18 ZipTips or a trap column.

  • MS Method: Analyze using High-Resolution MS (Orbitrap or Q-TOF).

  • Target List: Search for peptides with the specific N-terminal modification:

    • Modification: Iminothiazolidine-4-carboxyl (

      
      C-labeled).
      
    • Delta Mass: Calculate the mass shift based on the

      
      C incorporation.
      
      • Standard Iminothiazolidine (from

        
        C-CNBr): Mass shift relative to cleavage site.
        
      • 
        C-Iminothiazolidine:  Adds exactly +1.00335 Da  to the standard fragment mass.
        

Data Analysis & Interpretation

Mass Calculation

When a peptide bond N-terminal to Cysteine is cleaved by

  • N-terminal Fragment: Ends with a free carboxyl group (derived from the preceding amino acid).

  • C-terminal Fragment: Starts with the

    
    C-Iminothiazolidine (itz)  ring derived from the Cysteine.
    

Formula for Mass Shift:

Where the itz-ring modification (C



  • Standard (

    
    C) Cleavage:  The N-terminal "Cysteine" becomes an iminothiazolidine residue.
    
  • 
    C Cleavage:  The ring carbon (C2) is 
    
    
    C.
  • Diagnostic Pair: If you perform a 1:1 mix of

    
    C and 
    
    
    C CNBr, Cysteine-cleaved peptides will appear as doublets separated by ~1.003 Da, validating the cleavage site.
Summary Table: Expected Fragments
Precursor SequenceCleavage AgentResulting FragmentsLabel Retention?
...-Ala-Met-Gly-...

C-CNBr
...-Ala-Hse (Lactone) + Gly-...NO (Label lost as MeS

CN)
...-Ala-Cys-Gly-...

C-CNBr
...-Ala-OH +

C-itz
-Gly-...
YES (N-term of downstream peptide)

Troubleshooting Guide

IssueProbable CauseSolution
Low Cleavage Efficiency Oxidized CysteinesEnsure thorough reduction with TCEP before adding CNBr.
No Label Detected Used Acidic Conditions (Met Cleavage)

C is only retained in Cysteine cleavage (alkaline pH). Met cleavage expels the label.
Side Reactions Oxidation of Met/TrpPerform reaction under Argon/Nitrogen; minimize light exposure.
Incomplete Cyclization pH too lowVerify pH is 9.0 during the overnight incubation step.

References

  • Gross, E., & Witkop, B. (1962).[1][4] Nonenzymatic Cleavage of Peptide Bonds: The Methionine Residues in Bovine Pancreatic Ribonuclease.[1] Journal of Biological Chemistry, 237, 1856–1860.[1] Link

  • Inglis, A. S., & Edman, P. (1970).[1][5] Mechanism of cyanogen bromide reaction with methionine in peptides and proteins. Analytical Biochemistry, 37(1), 73-80.[1][5] Link

  • Jacobson, G. R., et al. (1973). The Reaction of Cyanogen Bromide with S-Methylcysteine: Fragmentation of the Peptide.[9] Journal of Biological Chemistry. (Context for Cys side reactions).

  • Wu, J., & Watson, J. T. (1998). Optimization of the Cleavage Reaction for Cyanylated Cysteinyl Proteins for Efficient and Simplified Mass Mapping. Analytical Biochemistry, 258(2), 268-276. Link

  • Qi, D., et al. (2001). MALDI-TOF Mass Spectrometry of Cyanogen Bromide Fragments. Journal of The American Society for Mass Spectrometry. (General CNBr MS Method).

Cyanogen bromide-13C for methionine residue identification

Application Note: Precision Methionine Identification and Quantification using -Cyanogen Bromide

Executive Summary

Cyanogen bromide (CNBr) cleavage is the gold-standard chemical method for specific protein fragmentation at Methionine (Met) residues. While standard CNBr is sufficient for generating peptide maps,


-labeled Cyanogen Bromide (

-CNBr)

This application note details the protocol for using

  • Identify Met residues via specific backbone cleavage and subsequent peptide mapping (LC-MS/MS).

  • Quantify total Methionine content by tracking the isotopically labeled leaving group, methyl thiocyanate (

    
    ), using Isotope Dilution Mass Spectrometry (IDMS) or NMR.
    
  • Differentiate between reduced Methionine (cleavable) and Methionine Sulfoxide (non-cleavable), providing a readout of protein oxidation states.

Mechanistic Principles & Isotope Fate

To effectively use

The Reaction Pathway

The reaction proceeds through a cyanosulfonium intermediate. The nucleophilic attack of the Met sulfur on the

  • Activation: The sulfur of the Methionine side chain attacks the

    
     of the CNBr, forming a cyanosulfonium halide .
    
  • Cyclization: The carbonyl oxygen of the preceding peptide bond attacks the

    
    -carbon of the methionine, forming a cyclic iminolactone  intermediate.
    
  • Cleavage & Release: The peptide bond cleaves. The iminolactone hydrolyzes to Homoserine Lactone (HSL) at the C-terminus of the new peptide fragment.

  • Isotope Partitioning: The methyl group of methionine and the

    
    -cyano group are eliminated as Methyl Thiocyanate (
    
    
    )
    .

Critical Insight: The

not



Reaction Workflow Diagram

CNBr_MechanismFigure 1: Mechanistic pathway of 13C-CNBr cleavage showing the partitioning of the 13C label into the volatile byproduct.MetMethionine Residue(Protein)InterCyanosulfoniumIntermediateMet->InterNucleophilic AttackCNBr13C-Cyanogen Bromide(Reagent)CNBr->Inter13C TransferIminoIminolactone(Cyclic)Inter->IminoCyclizationMeSCNMethyl Thiocyanate(CH3-S-13CN)Inter->MeSCNElimination ofLeaving GroupHSLC-term Homoserine Lactone(Peptide Fragment)Imino->HSLHydrolysis(Peptide Bond Cleavage)

Experimental Protocol

Safety Warning: Cyanogen bromide is highly toxic and volatile. It hydrolyzes to form HCN. All operations must be performed in a functioning chemical fume hood.

Materials
  • Reagent:

    
    -Cyanogen Bromide (Min. 99 atom % 
    
    
    ).
  • Solvent: 70% Formic Acid (v/v) or 0.1 N HCl (Acidic pH is critical to prevent side reactions).

  • Inert Gas: Argon or Nitrogen.

  • Vessels: Amber glass vials with Teflon-lined caps (to prevent light-induced oxidation and volatile loss).

Step-by-Step Cleavage Workflow
Phase A: Protein Preparation
  • Solubilization: Dissolve the target protein (1–10 mg/mL) in 70% Formic Acid.

    • Note: If the protein contains disulfide bonds, perform reduction (DTT/TCEP) and alkylation (Iodoacetamide) prior to CNBr cleavage to ensure unfolding and access to Met residues.

  • Deoxygenation: Purge the solution with Argon for 5 minutes to prevent Methionine oxidation (MetSO does not cleave).

Phase B:

-CNBr Reaction
  • Reagent Addition: Add a 50- to 100-fold molar excess of

    
    -CNBr relative to the estimated Methionine content.
    
    • Why Excess? Drives the reaction to completion and accounts for hydrolysis of the reagent.

  • Incubation: Seal the vial tightly. Incubate for 18–24 hours at Room Temperature (20–25°C) in the dark .

    • Optimization: For hydrophobic proteins, incubation at 37°C may be required, but increases the risk of non-specific cleavage.

Phase C: Separation & Analysis[1]
  • Volatile Extraction (For Quantitation):

    • If quantifying Met via the byproduct, connect the reaction vial to a cold trap or perform headspace sampling.

    • Collect the volatile fraction containing Methyl-

      
      -Thiocyanate .
      
  • Lyophilization (For Peptide Mapping):

    • Dilute the reaction mixture 10-fold with water.

    • Lyophilize to remove acid and excess CNBr.

    • Resuspend the resulting peptides in LC-MS loading buffer (e.g., 0.1% Formic Acid).

Analytical Applications & Data Interpretation

Peptide Mapping (LC-MS/MS)

This method identifies where the Methionine residues were located.

  • Mechanism of Identification: Cleavage occurs C-terminal to Met.[2] The Met residue is converted to Homoserine Lactone (HSL).

  • Mass Shift Calculation:

    • Methionine residue mass: 131.04 Da

    • Homoserine Lactone (HSL) residue mass: 85.02 Da

    • Net Mass Shift: The parent protein mass decreases, and specific fragments appear terminating in HSL.

    • Note: HSL is in equilibrium with Homoserine (open form, +18 Da) depending on pH.

Residue StateC-Terminus StructureMass Change (vs Met)
Intact Met -NH-CH(R)-CO-0 (Reference)
Cleaved (Lactone) Homoserine Lactone-46.02 Da
Cleaved (Open Acid) Homoserine-28.01 Da
Quantitative Methionine Determination (The Advantage)

This is the specific utility of using the expensive

Method: Isotope Dilution Analysis of Methyl Thiocyanate (

  • Principle: The reaction releases

    
     stoichiometrically from unoxidized Methionine.
    
  • Internal Standard: Spike the reaction headspace or distillate with a known concentration of unlabeled (

    
    ) Methyl Thiocyanate.
    
  • Detection: Analyze via GC-MS.

  • Calculation:

    
    
    
    • Advantage:[3] Eliminates errors from extraction efficiency or instrument drift, as the heavy/light isotopes behave identically.

Technical Note: Cysteine Interference

If the protein contains Cysteine, CNBr can cyanylate the thiol group (

  • With

    
    -CNBr:  This results in S-
    
    
    Cyano-Cysteine
    .
  • Result: The label remains on the protein.

  • Detection: This generates a specific NMR chemical shift (

    
     ppm for 
    
    
    ) or a mass shift of +26 Da (
    
    
    + N) on the Cysteine residue.
  • Differentiation: Cysteine cyanylation does not result in backbone cleavage under standard acidic conditions, whereas Met reaction does cause cleavage.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Cleavage Oxidized Methionine (MetSO)Pre-treat with reducing agent (e.g., mercaptoethanol) before CNBr step. Note: CNBr cannot cleave MetSO.
Non-Specific Cleavage Acid-labile bonds (Asp-Pro)Reduce incubation time or lower temperature to 4°C.
Low Yield of Volatiles Poor trapping efficiencyUse a closed headspace system or cryo-trap (-80°C) for

collection.
Multiple Peaks (LC-MS) HSL/Homoserine equilibriumTreat samples with basic buffer (pH 9) to open all lactones to homoserine, or acidic incubation to force lactonization, simplifying the spectra.

References

  • Inglis, A. S., & Edman, P. (1970). Mechanism of cyanogen bromide reaction with methionine in peptides and proteins.[4][5] I. Formation of imidate and methyl thiocyanate.[4][5][6] Analytical Biochemistry, 37(1), 73-80.[5][6]

    • Ellinger, G. M., & Smith, R. H. (1971). The determination of methionine in proteins by gas-liquid chromatography. Biochemical Journal, 124(2), 15P.[5]

      • Gross, E., & Witkop, B. (1962). Nonenzymatic cleavage of peptide bonds: the methionine residues in bovine pancreatic ribonuclease. Journal of Biological Chemistry, 237(6), 1856-1860.

        • Kaiser, R., & Metzka, L. (1999). Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds. Analytical Biochemistry, 276(1), 1-4.

          Protocol for CNBr cleavage in 70% formic acid

          Author: BenchChem Technical Support Team. Date: February 2026

          APPLICATION NOTE: Protocol for CNBr Cleavage in 70% Formic Acid

          Executive Summary & Mechanism

          Cyanogen bromide (CNBr) cleavage is a foundational technique in proteomics and biotherapeutic development, specifically used to fragment proteins at Methionine (Met) residues.[1] While enzymatic digestions (e.g., Trypsin) are common, CNBr offers a unique advantage: Met residues are rare in most proteomes (approx. 1.7%), resulting in large, distinct peptide fragments ideal for middle-down proteomics and removing fusion tags.

          Mechanism of Action: The reaction is highly specific. In acidic conditions (70% formic acid), CNBr attacks the nucleophilic sulfur of the Methionine side chain.

          • Formation of Cyanosulfonium Salt: The sulfur attacks the cyano group of CNBr.

          • Cyclization: The carbonyl oxygen of the Met residue attacks the sulfonium center, forming a cyclic iminolactone intermediate.

          • Hydrolysis (Cleavage): The iminolactone ring hydrolyzes, cleaving the peptide bond C-terminal to the Met residue.

          • Result: The Met residue converts into Homoserine Lactone (HSL) at the C-terminus of the new fragment.

          Safety & Handling (CRITICAL)

          • Cyanogen Bromide (CNBr): Highly toxic and volatile. Hydrolyzes to release Hydrogen Cyanide (HCN). Must be handled in a functioning fume hood. [2]

          • Formic Acid: Corrosive and causes severe burns.

          • Waste Disposal: All waste must be quenched with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal. Never add acid to cyanide waste without bleach present.

          Materials & Reagents

          ReagentSpecificationPurpose
          Cyanogen Bromide 5M solution in Acetonitrile (preferred) or solid crystalsCleavage reagent. (Stock solution minimizes weighing risks).
          Formic Acid 88% or 98-100% (ACS Grade)Solvent and proton source. Dilute to 70%.
          Reaction Buffer 70% (v/v) Formic Acid in WaterOptimal solvent for unfolding proteins and protonation.
          Quenching Buffer 5-10 volumes of water or 1M NaOH (careful addition)Dilution stops the reaction prior to lyophilization.
          Inert Gas Nitrogen (N₂) or ArgonPrevents oxidation of Met to Met-Sulfoxide (which blocks cleavage).

          Detailed Protocol

          Phase 1: Sample Preparation

          Rationale: Proteins must be fully unfolded to expose Met residues. 70% formic acid acts as a powerful denaturant.

          • Lyophilize Protein: Start with salt-free lyophilized protein if possible. If the protein is in solution, dialyze against water or volatile buffer (ammonium bicarbonate) and lyophilize.

            • Note: Non-volatile salts (NaCl, Phosphate) can interfere with downstream mass spectrometry but generally do not inhibit the CNBr reaction itself.

          • Solubilization: Dissolve the protein in 70% Formic Acid to a final concentration of 1-10 mg/mL .

            • Tip: Ensure the solution is clear. If the protein aggregates, sonicate briefly.

          Phase 2: Cleavage Reaction

          Rationale: A 100-fold molar excess of CNBr is required to drive the reaction to completion and overcome solvent side-reactions.

          • Prepare CNBr Stock: In a fume hood, dissolve CNBr crystals in acetonitrile or 70% formic acid to create a fresh stock (e.g., 100 mg/mL).

            • Warning: If using old crystals, check for yellow/orange discoloration (indicates decomposition). Use only white crystals.

          • Addition: Add CNBr to the protein solution to achieve a 100:1 molar ratio (CNBr : Methionine residues).

            • Calculation: If Met count is unknown, use a 50-100 fold weight excess (e.g., add 5 mg CNBr per 1 mg Protein).

          • Incubation:

            • Wrap the tube in aluminum foil (Light induces non-specific side reactions).

            • Purge headspace with N₂ gas.

            • Incubate for 16–24 hours at Room Temperature (20–25°C) .

            • Optimization: For resistant proteins, incubation can be extended to 48h, but risk of acid hydrolysis (Asp-Pro cleavage) increases.

          Phase 3: Termination & Recovery

          Rationale: Removing the acid and excess CNBr is crucial for analysis.

          • Dilution: Dilute the reaction mixture 10-fold with HPLC-grade water. This stops the reaction by lowering acid concentration and reagent availability.

          • Lyophilization (Freeze-Drying): Freeze the diluted sample and lyophilize to dryness.

            • Why? This removes the volatile CNBr and formic acid efficiently.

            • Alternative: SpeedVac can be used, but ensure the trap is bleach-filled to neutralize HCN vapors.

          • Re-solubilization: Dissolve the dried pellet in the appropriate buffer for analysis (e.g., SDS-PAGE loading buffer or 0.1% Formic Acid for LC-MS).

          Workflow Visualization

          CNBr_Workflow cluster_chem Chemical Transformation Start Start: Purified Protein Solubilize Solubilize in 70% Formic Acid (Unfolds Protein / Exposes Met) Start->Solubilize AddCNBr Add CNBr (100x Molar Excess) Protect from Light & Oxygen Solubilize->AddCNBr Incubate Incubate 16-24h @ RT (Formation of HSL) AddCNBr->Incubate Quench Dilute 10x with Water Lyophilize to remove Acid/CNBr Incubate->Quench Analyze Analysis (SDS-PAGE / LC-MS) Quench->Analyze Met Methionine Residue (-CH2-CH2-S-CH3) HSL Homoserine Lactone (C-terminal) Met->HSL CNBr Cleavage

          Figure 1: Step-by-step workflow for Cyanogen Bromide cleavage in formic acid, highlighting the chemical transformation of Methionine.

          Troubleshooting & Optimization (Expert Insights)

          IssueProbable CauseCorrective Action
          Incomplete Cleavage Oxidation of MethionineMet-Sulfoxide does not cleave. Pre-treat sample with reducing agent (e.g., mercaptoethanol) or ensure strict inert atmosphere.
          Non-Specific Cleavage Acid Hydrolysis"Asp-Pro" bonds are acid-labile. Reduce incubation time to <12h or lower temperature to 4°C (though reaction slows significantly).
          No Cleavage Observed Met-Thr or Met-Ser bondsThe hydroxyl group on Ser/Thr can interfere with the cyclic intermediate. Increase CNBr concentration or extend time.
          Mass Spec Complexity HSL EquilibriumThe C-terminal Homoserine Lactone (HSL) is in equilibrium with open Homoserine (Hse). This creates split peaks (+18 Da). Treat with anhydrous acid to force Lactone form before MS.

          References

          • Gross, E., & Witkop, B. (1961). Selective Cleavage of the Methionyl Peptide Bonds in Ribonuclease with Cyanogen Bromide.[3] Journal of the American Chemical Society, 83(6), 1510–1511.

          • Thermo Fisher Scientific. Cleavage of Proteins - Technical Summaries. Pierce Protein Methods.

          • Crimmins, D. L., et al. (2005). Chemical Cleavage of Proteins in Solution.[3] Current Protocols in Protein Science, Chapter 11, Unit 11.4.

          • Simpson, R. J. (2004).Purifying Proteins for Proteomics: A Laboratory Manual. Cold Spring Harbor Laboratory Press.

          Sources

          Application Note: Covalent Immobilization of Proteins to Agarose via Cyanogen Bromide (CNBr)

          [1][2][3][4][5][6][7]

          Abstract

          Cyanogen bromide (CNBr) activation is the foundational method for preparing affinity chromatography media. Despite the emergence of newer chemistries (e.g., NHS-ester, Epoxide), CNBr remains a gold standard for immobilizing antibodies, enzymes, and receptor proteins due to its high coupling yield, multipoint attachment, and cost-effectiveness. This guide provides a rigorous, field-proven protocol for coupling ligands to CNBr-activated agarose, addressing the critical mechanistic nuances required to minimize ligand leakage and non-specific binding.

          Mechanism of Action

          The efficacy of CNBr immobilization relies on the reaction between cyanogen bromide and the hydroxyl groups of the agarose sugar backbone.[1][2][3][4][5] This reaction creates reactive cyanate esters and imidocarbonates .[2][3]

          Upon the addition of a ligand (protein) containing primary amines (Lysine residues or N-terminus), a nucleophilic attack occurs, resulting in the formation of isourea derivatives, substituted imidocarbonates, and carbamates.

          Critical Insight: The dominant linkage formed is the isourea bond . At physiological pH (7.4), the isourea bond is protonated (positively charged). This introduces a weak anion-exchange property to the matrix, which can lead to non-specific binding of negatively charged species.[2] This must be accounted for during the elution optimization phase.

          Diagram 1: Chemical Activation & Coupling Mechanism[1]

          CNBr_MechanismAgaroseAgarose Matrix(-OH groups)ActivationActivation(CNBr)Agarose->Activation ChemicalReactionIntermediateReactive Intermediates(Cyanate Esters & Imidocarbonates)Activation->Intermediate Formation ofElectrophilesProductImmobilized Ligand(Isourea & Imidocarbonate Linkages)Intermediate->Product Nucleophilic Attack(Coupling)LigandProtein Ligand(Primary Amines -NH2)Ligand->Product InputChargeNoteNOTE: Isourea linkage ispositively charged at neutral pHProduct->ChargeNote

          Figure 1: The chemical pathway from agarose activation to ligand immobilization. Note the formation of the isourea linkage.[4][5][6][7]

          Critical Considerations (The "Why")

          Before initiating the protocol, the following parameters must be optimized to ensure experimental integrity.

          ParameterRecommendationScientific Rationale
          Coupling Buffer pH pH 8.3 (NaHCO₃)The pKa of the
          
          
          -amino group of Lysine is ~10.5. Coupling requires the unprotonated form (
          
          
          ). However, pH >9.0 increases hydrolysis of active groups. pH 8.3 is the optimal compromise between reactivity and stability.
          Buffer Composition No Amines CRITICAL: Never use Tris, Glycine, or Good's buffers with amine groups during coupling. They will compete with the ligand for attachment sites.
          Salt Concentration 0.5 M NaCl High ionic strength suppresses the ionic interaction between the protein and the reactive groups, ensuring that immobilization is driven by covalent bonding rather than charge adsorption.
          Ligand Density 5–10 mg/mL Higher densities (>10 mg/mL) often lead to steric hindrance, reducing the specific activity of the column despite high total protein content.
          Pre-treatment 1 mM HCl CNBr-activated groups hydrolyze rapidly at high pH. Low pH (HCl) preserves the cyanate esters during the swelling/washing phase.

          Materials & Reagents

          • Matrix: CNBr-activated Sepharose™ 4B or equivalent (freeze-dried powder).

          • Ligand: Purified protein/antibody (dialyzed into coupling buffer).

          • Swelling/Wash Solution: 1 mM HCl (cold).[2][8]

          • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3.[2][9]

          • Blocking Buffer: 1 M Ethanolamine (pH 8.[10]0) OR 0.2 M Glycine (pH 8.0).

          • Washing Buffers (Cycle):

            • High pH: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.

            • Low pH:[10] 0.1 M Acetate, 0.5 M NaCl, pH 4.0.[10]

          Detailed Protocol

          Phase 1: Preparation of the Matrix

          Goal: Remove protective additives (lactose/dextran) and swell the gel without hydrolyzing active groups.

          • Weigh the required amount of freeze-dried powder (1 g powder ≈ 3.5 mL final gel volume).

          • Suspend the powder in cold 1 mM HCl .

          • Wash for 15 minutes on a sintered glass filter (porosity G3) using approximately 200 mL of 1 mM HCl per gram of dry powder.

            • Expert Tip: Do not use gravity flow alone; apply gentle vacuum to ensure efficient removal of hydrolysis products. Do not let the gel dry out (crack).

          Phase 2: Ligand Coupling

          Goal: Covalently attach the protein to the matrix.

          • Dissolve the ligand in the Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).[2][9]

            • Concentration: Aim for 5–10 mg protein per mL of swollen gel.[2][10]

          • Quickly wash the gel with a small volume of Coupling Buffer (to adjust pH) and immediately transfer to the ligand solution.

            • Ratio: Use a 1:2 ratio of gel to buffer (e.g., 5 mL gel in 10 mL ligand solution) to ensure good mixing.

          • Incubation: Rotate the mixture end-over-end.

            • Option A (Standard): 2 hours at Room Temperature (20–25°C).

            • Option B (Sensitive Proteins): Overnight (16 hours) at 4°C.

            • Caution: Do not use a magnetic stir bar, as it grinds the agarose beads, generating fines that clog columns.

          Phase 3: Blocking Residual Active Groups

          Goal: Cap remaining cyanate esters to prevent non-specific binding of sample later.

          • Drain the coupling buffer (Save this! Measure

            
             to calculate coupling efficiency).
            
          • Transfer the gel to Blocking Buffer (1 M Ethanolamine, pH 8.0).

          • Incubate for 2 hours at Room Temperature or overnight at 4°C.

          Phase 4: Washing Cycle

          Goal: Remove non-covalently bound protein via alternating pH cycles.

          • Wash with High pH Buffer (Tris, pH 8.0) followed by Low pH Buffer (Acetate, pH 4.0).

          • Repeat this cycle at least 3 times .

            • Reasoning: This expands and contracts the agarose pores, washing out "trapped" but unbound ligand.

          Diagram 2: Experimental Workflow

          Protocol_Workflowcluster_prepPhase 1: Preparationcluster_couplePhase 2: Couplingcluster_blockPhase 3: Blockingcluster_washPhase 4: WashingStartStart: Freeze-driedCNBr-Activated PowderSwellSwell & Wash(1 mM HCl, 15 min)Start->SwellMixMix Ligand + Gel(NaHCO3, pH 8.3)Swell->Mix Transfer immediatelyIncubateIncubate(2h RT or O/N 4°C)Mix->IncubateBlockBlock Active Sites(1M Ethanolamine, pH 8.0)Incubate->Block Drain supernatant(Check A280)WashCycleWash Cycle (3x)High pH (Tris) / Low pH (Acetate)Block->WashCycleEndReady for UseStore at 4°CWashCycle->End

          Figure 2: Step-by-step workflow for CNBr immobilization. Color-coded clusters indicate distinct experimental phases.

          Validation & Quality Control (Self-Validating System)

          To ensure the protocol was successful, perform the following calculation:

          Coupling Efficiency (%) =

          • 
            :  Absorbance (280nm) of the ligand solution before adding to the gel.
            
          • 
            :  Absorbance (280nm) of the supernatant collected after the coupling step (Phase 3, Step 1).
            

          Success Criteria: A typical yield for CNBr coupling is 80–95% . If yield is <70%, check the pH of the coupling buffer and the age of the activated powder.

          Troubleshooting & Limitations

          IssueProbable CauseCorrective Action
          Low Coupling Yield Hydrolysis of active groupsEnsure wash with 1 mM HCl is cold and rapid. Do not allow gel to sit in neutral buffer before adding ligand.
          Low Coupling Yield Amine contaminationEnsure ligand was dialyzed thoroughly to remove Tris or Glycine.
          Ligand Leakage Instability of Isourea bondCNBr bonds slowly leak over time.[2] For critical pharmaceutical applications where zero leakage is required, consider NHS-activated Sepharose.
          Non-specific Binding Ion exchange effectThe isourea bond is positively charged.[1][4] Increase salt (0.5 M NaCl) in binding buffers during chromatography to suppress ionic interactions.

          References

          • Axén, R., Porath, J., & Ernback, S. (1967). Chemical coupling of peptides and proteins to polysaccharides by means of cyanogen halides.[11][12] Nature, 214(5095), 1302–1304.[12] [Link]

          • Cytiva. (n.d.).[13] Affinity Chromatography Handbook, Vol. 1: Antibodies. Retrieved from [Link]

          • Cuatrecasas, P. (1970). Protein purification by affinity chromatography: Derivatizations of agarose and polyacrylamide beads. Journal of Biological Chemistry, 245(12), 3059–3065. [Link]

          Troubleshooting & Optimization

          Technical Support Center: Troubleshooting Incomplete CNBr Cleavage at Met-Ser/Thr Sites

          Author: BenchChem Technical Support Team. Date: February 2026

          Case ID: CNBr-Met-Ser-Resistance Status: Open Ticket Assigned Specialist: Senior Application Scientist, Protein Chemistry Division

          Executive Summary & Diagnostic Overview

          The Issue: You are observing incomplete fragmentation of your protein target after Cyanogen Bromide (CNBr) treatment. Despite standard conditions (70% Formic Acid or TFA), specific peptide bonds remain intact, complicating mass spectrometry (MS) mapping or purification of fusion protein domains.

          The Diagnosis: If your sequence analysis reveals a Methionine-Serine (Met-Ser) or Methionine-Threonine (Met-Thr) bond at the uncleaved site, you are encountering a well-documented chemical resistance phenomenon. While standard CNBr cleavage yields are typically >90%, Met-Ser and Met-Thr bonds often exhibit yields <40% due to side-chain interference.

          Immediate Action Required: Do not simply increase reaction time or temperature; this often degrades the protein without improving specific cleavage. You must switch to a Modified High-Solubility/High-Water Protocol to overcome the kinetic trap caused by the neighboring hydroxyl group.

          Technical Troubleshooting Guide (Q&A)

          Q1: How do I confirm that Met-Ser/Thr resistance is the root cause?

          A: Analyze your LC-MS data.

          • Standard Cleavage: You expect a C-terminal Homoserine Lactone (Hsl) on the N-terminal fragment and a free amine on the C-terminal fragment.

          • Incomplete Cleavage: You will observe a mass peak corresponding to the uncleaved parent peptide (Met intact) or a modified uncleaved species where Met has converted to Homoserine (Hse) without breaking the peptide bond (O-peptidyl-homoserine).

          • Check the Sequence: Map the uncleaved sites. If they align exclusively with ...M-S... or ...M-T... motifs, the resistance mechanism is confirmed.

          Q2: Why does the Ser/Thr residue prevent cleavage?

          A: The mechanism of CNBr cleavage relies on the formation of a cyclic iminolactone intermediate.

          • Standard Mechanism: The sulfur of Met attacks CNBr, forming a cyanosulfonium salt. The carbonyl oxygen of the Met residue then attacks the sulfur-carbon, forming a five-membered iminolactone ring, which hydrolyzes to cleave the peptide bond.

          • The Interference: The

            
            -hydroxyl group of Serine or Threonine acts as a competing nucleophile or stabilizes the intermediate. It can attack the iminolactone or the cyanosulfonium species, potentially forming a stable oxazoline or O-peptidyl-homoserine structure that resists final hydrolysis, effectively "locking" the peptide bond.
            
          Q3: Can I just add more CNBr?

          A: No. Adding excess CNBr (beyond the standard 100-fold molar excess) rarely solves Met-Ser resistance and increases the risk of non-specific cleavage, particularly at acid-labile Asp-Pro bonds or oxidation of Trp/Tyr residues.

          Mechanistic Visualization

          The following diagram illustrates the standard cleavage pathway versus the interference caused by the Ser/Thr hydroxyl group.

          CNBr_Mechanism Start Met-X Peptide (Substrate) Inter1 Cyanosulfonium Intermediate Start->Inter1 S-cyanylation CNBr + CNBr (Acidic Conditions) Iminolactone Iminolactone Ring Formation Inter1->Iminolactone Standard Cyclization Interference Ser/Thr Hydroxyl Interference Inter1->Interference Met-Ser/Thr Presence Cleavage Peptide Bond Cleavage Iminolactone->Cleavage End_Std C-term Hsl + N-term Amine Cleavage->End_Std Trap Kinetic Trap / Stable Intermediate Interference->Trap -OH Attack End_Fail Incomplete Cleavage (Uncleaved Met-Ser) Trap->End_Fail Hydrolysis Failure

          Figure 1: Mechanistic divergence in CNBr cleavage. The presence of a

          
          -hydroxyl group (Ser/Thr) disrupts the standard iminolactone formation, leading to uncleaved byproducts.
          

          Optimized Experimental Protocols

          For Met-Ser/Thr sites, the standard 70% Formic Acid protocol is insufficient. Two optimized approaches are recommended. Protocol A is the gold standard for difficult fusion proteins (e.g., OmpX-Om14).

          Protocol A: The Urea/HCl/Acetonitrile Method (Gupta et al.)

          Best for: Insoluble membrane proteins or stubborn Met-Ser sites.

          Rationale: The inclusion of Urea denatures the protein to expose the Met-Ser bond, while Acetonitrile (ACN) modulates the dielectric constant, and HCl provides the proton source without the aggressive dehydration of high-concentration formic acid.

          ReagentConcentrationRole
          Urea 8.0 MChaotropic agent; exposes buried Met-Ser bonds.
          HCl 0.1 N - 1.0 NAcid catalyst; milder than 70% Formic Acid.
          Acetonitrile 40% (v/v)Solubilizer; improves cleavage kinetics.[1]
          CNBr 100-fold excessCleavage reagent.[2][3]

          Step-by-Step Workflow:

          • Solubilization: Dissolve the protein/peptide in 8M Urea containing 0.1 N HCl . Ensure the protein concentration is approx. 1–5 mg/mL.

          • Add Organic Modifier: Add Acetonitrile to a final concentration of 40% (v/v) .

            • Note: If precipitation occurs, reduce ACN to 20% or substitute with Guanidine HCl (6M) and trace ACN.

          • CNBr Addition: Add solid CNBr or a concentrated stock (in ACN) to achieve a 100-fold molar excess over Methionine residues.

            • Safety: Perform in a fume hood. CNBr is highly toxic and volatile.

          • Incubation: Incubate at Room Temperature (25°C) for 1.5 to 2 hours in the dark.

            • Critical: Do not incubate for >16 hours as this promotes side reactions without improving Met-Ser cleavage.

          • Termination: Dilute with 5-10 volumes of water and lyophilize immediately to remove CNBr and acid.

          Protocol B: The High-Water/Low-Acid Method (Kaiser & Metzka)

          Best for: Soluble peptides where harsh denaturants (Urea) are undesirable.

          Rationale: Increasing the water concentration favors the hydrolysis of the iminolactone intermediate over the side-reactions involving the Ser/Thr hydroxyl group.

          • Solvent: Prepare 30% Formic Acid (instead of the standard 70%). Alternatively, use 0.1% TFA in water.

          • Reaction: Add CNBr (100-fold excess).

          • Incubation: Incubate for 18–24 hours at room temperature in the dark.

          • Note: This method is slower but often yields higher cleavage at Met-Ser sites compared to 70% Formic Acid.

          Side Reaction Management

          Even with optimized cleavage, you must manage the post-cleavage products for accurate analysis.

          Homoserine Lactone (Hsl) vs. Homoserine (Hse) Equilibrium

          After cleavage, the C-terminal Methionine converts to Homoserine Lactone (Hsl).[4]

          • Problem: Hsl is unstable and slowly hydrolyzes to Homoserine (Hse) in aqueous buffers, creating "doublets" in Mass Spec (Mass difference of -18 Da for Lactone).

          • Solution: Force the equilibrium to a single species before analysis.

            • To Hsl (Lactone): Incubate in anhydrous TFA for 1 hour at 25°C.

            • To Hse (Open Acid): Incubate in dilute ammonium hydroxide (pH 10) or basic buffer for 1-2 hours.

          Methionine Oxidation
          • Symptom: No cleavage occurs at a specific Met site.[5]

          • Cause: Methionine Sulfoxide (Met-SO) does not react with CNBr.

          • Fix: Pre-treat the sample with a reducing agent (e.g., 5% mercaptoethanol) prior to CNBr addition, or ensure all solvents are degassed and the reaction is performed under Nitrogen/Argon.

          Troubleshooting Decision Tree

          Use this logic flow to resolve low cleavage yields.

          Troubleshooting_Tree Start Issue: Low CNBr Cleavage Yield Check_Seq Check Sequence: Is it Met-Ser or Met-Thr? Start->Check_Seq No_MetSer No (Met-Ala, Met-Gly, etc.) Check_Seq->No_MetSer Yes_MetSer Yes (Met-Ser/Thr) Check_Seq->Yes_MetSer Check_Ox Check for Met Oxidation (+16 Da in MS?) No_MetSer->Check_Ox Oxidized Yes: Oxidized Check_Ox->Oxidized Not_Oxidized No: Not Oxidized Check_Ox->Not_Oxidized Reduce Action: Pre-reduce with Mercaptoethanol Oxidized->Reduce Solubility Action: Improve Solubility (Add 6M Guanidine or 8M Urea) Not_Oxidized->Solubility Protocol_Check Current Protocol? Yes_MetSer->Protocol_Check Std_Proto Standard (70% Formic Acid) Protocol_Check->Std_Proto Switch_Proto Action: Switch to Protocol A (40% ACN / 8M Urea / 0.1N HCl) Std_Proto->Switch_Proto

          Figure 2: Decision matrix for diagnosing and resolving incomplete CNBr cleavage.

          References

          • Kaiser, R. & Metzka, L. (1999).[1][6] Enhancement of Cyanogen Bromide Cleavage Yields for Methionyl-Serine and Methionyl-Threonine Peptide Bonds.[1][7][8] Analytical Biochemistry, 266(1), 1-8.[6][8]

          • Gupta, A., Chaturvedi, D., & Mahalakshmi, R. (2012).[1] Modified CNBr Cleavage Protocol for Efficient Separation of Met-Ser Containing OmpX-Om14 Membrane Protein Fusion.[1] International Review of Biophysical Chemistry, 3(5), 147-153.

          • Gross, E. & Witkop, B. (1962).[6] Non-enzymatic Cleavage of Peptide Bonds: The Methionine Residues in Bovine Pancreatic Ribonuclease. Journal of Biological Chemistry, 237, 1856-1860.[6]

          • Crimmins, D.L. et al. (2005). Chemical Cleavage of Proteins in Solution. Current Protocols in Protein Science, Chapter 11, Unit 11.4.

          Sources

          Troubleshooting partial protein digestion with CNBr-13C

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Troubleshooting Partial Digestion & Optimization of Isotope-Labeled Cleavage

          Welcome to the Advanced Proteomics Support Hub. Product: Cyanogen Bromide-13C (CNBr-13C) Application: Sequence-specific cleavage at Methionine (Met) residues for quantitative proteomics and NMR structural studies.

          Executive Summary: The "High-Stakes" Reagent

          Using CNBr-13C introduces a critical constraint compared to standard CNBr: Cost and Reagent Conservation. Unlike standard CNBr, where a 500-fold excess is trivial, 13C-labeled reagents require precise stoichiometry.

          Partial digestion is the most common failure mode, leading to complex mass spectra (missed cleavages) and wasted isotopic label. This guide addresses the three root causes of partial digestion: Chemical Modification (Oxidation) , Steric/Solubility Issues , and Sequence-Specific Resistance.

          Module 1: Pre-Reaction Diagnostics (The "Is it the Sample?" Phase)
          Q1: I am seeing significant uncleaved Methionine in my Mass Spec data, even with excess CNBr. Why?

          Diagnosis: The most likely culprit is Methionine Oxidation . Mechanism: CNBr specifically attacks the sulfur atom of the Methionine thioether.[1] If the sulfur is oxidized to Methionine Sulfoxide (MetSO), the nucleophilic attack cannot occur, and cleavage is impossible. Verification: Check your MS data for a mass shift of +16 Da on Methionine-containing peptides. If you see this shift, your starting material is oxidized.

          Corrective Action: The "Reset" Protocol You must reduce MetSO back to Met before adding CNBr-13C.

          • Reagent: N-methylmercaptoacetamide (MMA) or dilute Mercaptoethanol.

          • Condition: Incubate protein in 10% acetic acid with 1-2% reducing agent for 12–24 hours at 37°C prior to the CNBr step.

          • Note: Standard SDS-PAGE reducing agents (DTT/BME) in sample buffer are often insufficient to reverse MetSO completely if the protein is aged or lyophilized improperly.

          Q2: My protein aggregates immediately upon adding the digestion buffer. How do I fix this?

          Diagnosis: Solvent incompatibility leading to Steric Inaccessibility . Context: The standard protocol uses 70% Formic Acid.[2] While excellent for solubilizing many peptides, it causes hydrophobic membrane proteins to aggregate. If the CNBr cannot physically reach the Met residues buried in the aggregate, digestion will be partial.

          Corrective Action: The Chaotropic Switch Abandon the 70% Formic Acid method for hydrophobic targets.

          • Alternative Solvent: 6M Guanidine-HCl in 0.1M HCl.

          • Why: Guanidine is a powerful denaturant that keeps hydrophobic domains linear and accessible. The acidic environment (0.1M HCl) maintains the low pH required for the CNBr mechanism without inducing precipitation.

          Module 2: Reaction Optimization (The "Is it the Protocol?" Phase)
          Q3: I have a Met-Ser or Met-Thr sequence that refuses to cleave. Is my reagent bad?

          Diagnosis: No, this is a known chemical limitation called Side-Chain Interference . Mechanism: The

          
          -hydroxyl groups of Serine and Threonine can interfere with the formation of the homoserine lactone intermediate. This steric and electronic interference significantly slows the reaction kinetics, often resulting in <50% cleavage at these specific sites.
          

          Corrective Action: Extended Hydrolysis

          • Time: Increase reaction time from 18 hours to 24–30 hours .

          • Acid Concentration: Lower the acid concentration slightly (e.g., 50% Formic Acid instead of 70%). Some literature suggests that higher water content helps stabilize the transition state for Met-Ser/Thr bonds, though solubility must be monitored.

          Q4: My MS spectra show "doublets" for every peptide. Is the 13C label impure?

          Diagnosis: This is likely Lactone-Acid Equilibrium , not an impurity. Mechanism: The cleavage product is C-terminal Homoserine Lactone (HSL) .[1][3] However, HSL is in equilibrium with open-chain Homoserine (Hse) .

          • HSL: Closed ring (Mass = X).

          • Hse: Open chain (Mass = X + 18 Da water). This creates a split signal (doublet) separated by 18 Da, diluting your signal intensity.

          Corrective Action: Force the Equilibrium

          • Option A (Lactonization): Treat the digest with anhydrous Trifluoroacetic Acid (TFA) at 25°C for 1 hour before drying. This forces the ring closed (HSL form).

          • Option B (Hydrolysis): Treat with dilute ammonium hydroxide (pH 10) briefly. This forces the ring open (Hse form).

          • Recommendation: For MS quantitation, Option A is usually cleaner, but HSL is more reactive.

          Module 3: Visualizing the Workflow & Mechanism
          Figure 1: The "High-Fidelity" CNBr-13C Workflow

          A decision tree to prevent wasting expensive isotope reagents.

          CNBr_Workflow Start Protein Sample Check_Ox Check for Met Oxidation (+16 Da in Test MS) Start->Check_Ox Reduce Reduction Step (MMA or BME, 37°C) Check_Ox->Reduce Oxidized Solubility Is Protein Hydrophobic? Check_Ox->Solubility Not Oxidized Reduce->Solubility Solvent_FA Standard Solvent 70% Formic Acid Solubility->Solvent_FA No (Soluble) Solvent_Gdn Chaotropic Solvent 6M Guanidine-HCl / 0.1M HCl Solubility->Solvent_Gdn Yes (Membrane/Aggregates) Reaction Add CNBr-13C (100x Molar Excess, Dark, N2) Solvent_FA->Reaction Solvent_Gdn->Reaction Equilibrium Post-Cleavage Treatment Force HSL vs Hse Reaction->Equilibrium Analysis MS/NMR Analysis Equilibrium->Analysis

          Caption: Workflow for optimizing CNBr-13C digestion. Note the critical decision points for Oxidation (Red) and Solubility (Green) prior to adding the expensive reagent.

          Figure 2: The Cleavage Mechanism & 13C Labeling

          Understanding where the label ends up.

          CNBr_Mechanism Met Methionine Residue (-NH-CH(R)-CO-) Intermediate Cyanosulfonium Intermediate Met->Intermediate + CNBr-13C CNBr CNBr-13C (13C Label on Cyanide) Cleavage Peptide Bond Cleavage Intermediate->Cleavage Intramolecular Attack Product1 C-Term HSL-13C (Labeled Lactone Ring) Cleavage->Product1 Product2 N-Term Fragment (New Amine) Cleavage->Product2

          Caption: Mechanistic pathway. The 13C atom from CNBr is incorporated into the iminolactone intermediate, which hydrolyzes to the final Homoserine Lactone (HSL).

          Module 4: Standardized Protocol

          Protocol: High-Efficiency CNBr-13C Digestion Use this protocol for high-value samples to minimize partial digestion.

          ParameterSpecificationNotes
          Protein Quantity 100 µg - 1 mgLyophilized and salt-free preferred.
          Solvent 70% Formic Acid (Standard) OR 6M Guanidine-HCl / 0.1N HCl (Hydrophobic)De-gas solvents with Nitrogen to prevent oxidation.
          Reagent Ratio 100:1 (CNBr : Met residues)For 13C reagents, calculate precisely. Do not use the "crystal" estimation method.
          Atmosphere Nitrogen or Argon OverlayCRITICAL: Oxygen promotes side reactions.
          Incubation 18–24 Hours @ 20°C–25°CPerform in the DARK (foil wrap).
          Termination Dilute 1:10 with water, then lyophilize.Do not use heat to evaporate.

          Step-by-Step:

          • Solubilization: Dissolve protein in the chosen solvent. Ensure the solution is clear. If hazy, switch to Guanidine protocol.

          • Reagent Addition: Add CNBr-13C (dissolved in Acetonitrile or Formic acid) to achieve 100-fold molar excess over Methionine residues.

          • Purge: Gently blow N2 gas over the headspace for 30 seconds and cap tightly.

          • Digestion: Wrap tube in foil. Incubate at Room Temp (20-25°C) for 24 hours.

          • Quenching: Add 10 volumes of HPLC-grade water. Freezing the sample immediately and lyophilizing is the best way to remove excess CNBr and acid.

          References
          • Gross, E., & Witkop, B. (1962). Nonenzymatic Cleavage of Peptide Bonds: The Methionine Residues in Bovine Pancreatic Ribonuclease. Journal of Biological Chemistry, 237(6), 1856–1860.

          • Kaiser, R., & Metzka, L. (1999). Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds.[4] Analytical Biochemistry, 266(1), 1–8.[4]

          • Crimmins, D. L., et al. (2005). Chemical cleavage of proteins in solution.[2][5][6][7][8] Current Protocols in Protein Science, Chapter 11, Unit 11.4.

          • Simpson, R. J. (2004). Purification and Analysis of Recombinant Proteins (Chapter 10: Chemical Cleavage of Proteins). Cold Spring Harbor Laboratory Press.

          Sources

          Introduction: The Dual Challenge of Isotope Precision and Safety

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Cyanogen Bromide-13C (

          
          ) Handling & Disposal 
          

          Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Safe Handling, Optimization, and Disposal of

          
          
          
          

          Welcome to the technical guide for

          
          -labeled Cyanogen Bromide. As researchers, we face a unique convergence of challenges with this reagent: the high financial value of stable isotope inventory and the extreme toxicity of the cyanogen moiety.
          

          Unlike standard reagents,

          
           requires a "zero-loss" handling protocol to maximize isotopic enrichment data (NMR/MS) while strictly adhering to safety standards that prevent the evolution of Hydrogen Cyanide (HCN). This guide replaces generic safety advice with field-proven, chemically grounded workflows.
          

          Module 1: Pre-Experiment & Handling Protocols

          Q: The reagent arrived on dry ice. Can I open it immediately to weigh out my aliquot? A: Absolutely NOT. Opening a cold bottle of CNBr exposes it to atmospheric moisture. Condensation immediately hydrolyzes CNBr, releasing HBr and HCN gas.

          • The Protocol: Place the sealed container in a desiccator within a fume hood and allow it to reach room temperature (approx. 3 hours). This prevents water condensation inside the expensive isotope vial.

          Q: I need to transfer 50 mg for a protein cleavage. What is the safest weighing method? A: Use the "Closed-Vessel Difference" method. Do not use open weigh boats. CNBr sublimes at room temperature, creating an inhalation hazard and isotope loss.

          • Tare a sealable glass vial (with septum cap).

          • Add approximate amount of

            
             in the hood.
            
          • Seal immediately.

          • Weigh the sealed vial outside the hood.

          • Calculate mass by difference.

          Q: Which solvent should I use? A: Anhydrous organic solvents or 70% Formic Acid (fresh). For synthesis, use anhydrous acetonitrile or THF. For protein cleavage, 70% formic acid is standard.[1]

          • Critical Note: Avoid "aged" formic acid. Formic acid can slowly esterify or degrade; verify concentration to ensure efficient cleavage.

          Module 2: Experimental Troubleshooting (Protein Cleavage)

          Q: My

          
          -labeling yield is low, and cleavage at Methionine is incomplete. Why? 
          A: The Methionine (Met) residues may be oxidized. 
          CNBr specifically attacks the sulfur atom of Methionine. If the protein was handled without reducing agents, Met converts to Methionine Sulfoxide, which is inert to CNBr.
          
          • Solution: Pre-incubate your sample with a reducing agent (e.g.,

            
            -mercaptoethanol or DTT) prior to adding 
            
            
            
            .

          Q: I see "scrambled" signals in my NMR data. Is the reagent unstable? A: It is likely acid-catalyzed side reactions. While acidic conditions are necessary for the cleavage mechanism (formation of the homoserine lactone), excessively long exposure (>24 hours) or high temperatures can cause non-specific hydrolysis of peptide bonds or deamidation of Asn/Gln.

          • Optimization: Limit reaction time to 12–18 hours in the dark at room temperature.

          Data Visualization: Cleavage Efficiency Matrix
          VariableOptimal ConditionConsequence of Deviation
          Solvent 70% Formic Acid or 6M Guanidine HCl/0.1M HClLow Acid: Incomplete cleavage (mechanism requires protonation).
          Atmosphere Nitrogen/Argon (Inert)Oxygen Present: Met oxidation; reduced yield.
          Temperature 20°C - 25°C (Dark)>30°C: Non-specific cleavage; loss of volatile CNBr.
          Stoichiometry 100-fold molar excess over Met residuesLow Ratio: Incomplete reaction (equilibrium driven).

          Module 3: Waste Disposal & Deactivation (The "Kill" Step)

          Q: Can I pour the reaction waste into the acid waste stream? A: FATAL ERROR. STOP IMMEDIATELY. Adding CNBr (cyanide source) to an acidic waste stream generates Hydrogen Cyanide (HCN) gas instantly.

          • The Rule: Cyanide waste must be Basic (pH > 10) before any disposal or quenching occurs.

          Q: How do I quench the excess

          
           after the experiment? 
          A: Follow the "Base-Then-Bleach" Protocol. 
          You must hydrolyze the bromide before oxidation to prevent the formation of Cyanogen Chloride (CNCl), which is also a volatile tear gas.
          

          Step-by-Step Quenching Protocol:

          • Segregate: Isolate all CNBr waste in a dedicated beaker in the fume hood.

          • Basify: Slowly add 1M NaOH (Sodium Hydroxide) until pH > 10. (Check with pH paper).

            • Mechanism:[2][3][4][5][6]

              
              
              
          • Oxidize: SLOWLY add Sodium Hypochlorite (commercial bleach) to the basic solution.

            • Mechanism:[2][3][4][5][6]

              
              
              
          • Wait: Allow to stand for 24 hours in the hood.

          • Test: Use starch-iodide paper. It should turn blue (indicating excess oxidant/bleach). If not, add more bleach.

          • Dispose: Label as "Deactivated Cyanide Waste" according to local EHS regulations.

          Module 4: Process Visualization

          Workflow 1: The Safety Logic Gate

          This diagram illustrates the critical decision points where safety failures most often occur.

          CNBr_Safety_Protocol Start Start: CNBr-13C Waste Check_pH Check pH Level Start->Check_pH Is_Acidic Is Solution Acidic? Check_pH->Is_Acidic Add_NaOH Add NaOH (Slowly) Target pH > 10 Is_Acidic->Add_NaOH Yes (Do NOT add Bleach yet) Add_Bleach Add Sodium Hypochlorite (Bleach) Is_Acidic->Add_Bleach No (pH > 10) Danger_Zone CRITICAL HAZARD: HCN Gas Evolution Is_Acidic->Danger_Zone If Bleach added directly Add_NaOH->Check_pH Re-check Wait_Test Wait 24h & Test (Starch-Iodide Paper) Add_Bleach->Wait_Test Wait_Test->Add_Bleach Test Negative (Add more bleach) Disposal Dispose as Chemical Waste Wait_Test->Disposal Test Positive (Blue)

          Caption: Decision tree for CNBr waste disposal. Note the critical loop: pH must be >10 before oxidant addition to avoid gas generation.

          Module 5: Emergency Response FAQ

          Q: A vial of

          
           dropped and broke in the hood. What do I do? 
          A: Evacuate and Isolate. 
          
          • Alert: Shout "Cyanide Spill" to alert labmates.

          • Evacuate: Clear the immediate area.

          • Do NOT use water: Water causes hydrolysis and HCN gas release.

          • PPE: Do not attempt cleanup without a self-contained breathing apparatus (SCBA) unless the spill is minor (<100mg) and contained entirely within a high-flow fume hood.

          • Neutralize: Cover the spill with dry lime (CaO) or soda ash to absorb and basify, then carefully sweep into a container for quenching (see Module 3).

          References

          • Sigma-Aldrich (Merck). Safety Data Sheet: Cyanogen Bromide.

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Laboratory Chemical Safety Summaries: Cyanide Salts and Complexes." National Academies Press (2011).

          • Simpson, R. J. Cleavage of Proteins at Methionyl Residues Using Cyanogen Bromide. Cold Spring Harbor Protocols (2010).

          • Fontana, A., & Gross, E. Fragmentation of Polypeptides by Chemical Methods. In: Practical Protein Chemistry - A Handbook. (Ed. A. Darbre).

          Sources

          Technical Guide: Minimizing Formylation in CNBr/Formic Acid Cleavage

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction

          Cyanogen Bromide (CNBr) cleavage is a cornerstone of protein chemistry, offering high specificity for Methionine (Met) residues. However, the standard solvent—70-80% Formic Acid—introduces a critical chemical conflict. While it provides the acidity required for cleavage and the solvency for hydrophobic proteins (e.g., membrane proteins), it simultaneously acts as a reactive formylating agent.

          This guide addresses the "Formylation Trap": the esterification of Serine (Ser) and Threonine (Thr) hydroxyls and the N-formylation of amine groups. These modifications add +28 Da mass shifts, complicating mass spectrometry (MS) data and reducing peptide mapping coverage.

          Module 1: The Mechanism of Action & Error

          To control the reaction, one must understand the competing pathways. CNBr cleavage relies on the nucleophilic attack of the Met sulfur on the cyanide carbon. However, in high concentrations of formic acid, a secondary Fisher esterification occurs.

          Mechanistic Pathway Diagram

          CNBr_Mechanism Protein Native Protein (Met, Ser, Thr) Intermediate Met-Sulfonium Intermediate Protein->Intermediate Nucleophilic Attack SideReaction O-Formylation (+28 Da on Ser/Thr) Protein->SideReaction Fisher Esterification (Time/Temp Dependent) Acid 70% Formic Acid (Solvent) Acid->Intermediate Provides H+ Acid->SideReaction Excess HCOOH CNBr CNBr Reagent CNBr->Intermediate Cleavage Homoserine Lactone (Desired Cleavage) Intermediate->Cleavage Intramolecular Cyclization

          Figure 1: The competing pathways in a standard CNBr reaction. While acid facilitates cleavage, it simultaneously drives equilibrium toward O-formylation of hydroxyl groups.

          Module 2: Optimized Experimental Protocol

          Core Philosophy: It is often chemically difficult to prevent formylation completely without compromising solubility or cleavage efficiency. Therefore, the most robust strategy is Optimization followed by Reversal .

          Step-by-Step Workflow
          • Solubilization (The Critical Balance):

            • Dissolve protein in 70% Formic Acid .

            • Note: Avoid going higher than 80%; higher concentrations exponentially increase esterification rates without significantly improving Met cleavage.

            • Alternative: If the protein is soluble, 0.1M HCl can be used to avoid formylation entirely, but this is rarely effective for hydrophobic targets.

          • Cleavage Reaction:

            • Add CNBr (100-fold molar excess over Met residues).

            • Incubation: Perform at Room Temperature (20-25°C) for 12-16 hours in the DARK .

            • Why Dark? Prevents non-specific photo-oxidation of Tryptophan.

            • Why RT? Heating (e.g., 37°C) accelerates formylation significantly more than it accelerates cleavage.

          • Termination & Lyophilization:

            • Dilute reaction 10-fold with water (reduces acid concentration immediately).

            • Lyophilize to dryness. This removes the bulk of the acid and excess CNBr.

          • The "Fix": Deformylation (Mandatory Step):

            • This step hydrolyzes the unstable formate esters (O-formyl) back to native hydroxyls.

            • Resuspend the dried peptide mixture in 50-100 mM Ammonium Bicarbonate (pH 8.0 - 8.5) .

            • Incubate at 37°C for 2 hours .

            • Verification: This basic pH is sufficient to hydrolyze O-formyl groups (esters) which are labile, without damaging the peptide backbone.

          Protocol Logic Flow

          Workflow Step1 1. Solubilization 70% Formic Acid Step2 2. Cleavage CNBr, Dark, 25°C, 16h Step1->Step2 Step3 3. Lyophilization Remove Acid/CNBr Step2->Step3 Check Is O-Formylation Present? Step3->Check Step4 4. Deformylation (The Fix) Incubate 0.1M NH4HCO3 pH 8.5, 2h, 37°C Check->Step4 Yes (Expected) Final LC-MS Analysis (Clean Spectra) Check->Final No (Rare) Step4->Final

          Figure 2: The self-correcting workflow. Step 4 is the critical control point that ensures data integrity by reversing inevitable side reactions.

          Module 3: Troubleshooting & Data Analysis
          Identifying Formylation in Mass Spec

          When analyzing data, formylation presents as specific mass shifts. Use this table to distinguish formylation from other common modifications.

          ModificationTarget ResidueMass Shift (Da)StabilityRemoval Strategy
          O-Formylation Ser, Thr (OH groups)+27.99 Labile (Base sensitive)pH 8.5, 2h, 37°C
          N-Formylation N-term, Lys+27.99 Stable (Amide bond)Requires harsh acid (0.6M HCl) or specific deformylase
          Homoserine Lactone Met (C-term of fragment)-29.99 (vs Met)EquilibriumLactone/Acid forms exist in equilibrium
          Oxidation Met (Uncleaved)+15.99 StablePrevent with N2 purge/Dark
          Comparative Deformylation Strategies

          Not all "fixes" are equal.[1][2][3][4] Choose the method based on your downstream application.

          MethodConditionsProsCons
          Ammonium Bicarbonate 50mM, pH 8.5, 2hvolatile, compatible with Trypsin digest, gentle.May not remove stable N-formyl groups.
          Sodium Hydroxide 0.1M NaOH, 30 minVery fast, complete O-deformylation.High Risk: Can cause deamidation (Asn/Gln) or racemization.
          Hydrochloric Acid 0.1M HCl, 37°C, 16hRemoves formylation without deamidation risk.Slow; requires another lyophilization step.
          Module 4: Frequently Asked Questions (FAQ)

          Q1: Can I just use TFA instead of Formic Acid to avoid this entirely? A: Technically, yes, but proceed with caution. While TFA (Trifluoroacetic acid) does not formylate, it is a poorer solvent for large, hydrophobic proteins compared to formic acid. If your protein aggregates in TFA, cleavage efficiency at Met sites will drop drastically because CNBr cannot access the residues. Formic acid is the "necessary evil" for solubility.

          Q2: I see a +28 Da shift on Lysine residues. Will the Ammonium Bicarbonate wash fix this? A: Likely not. Lysine modification is N-formylation, creating an amide bond which is much more stable than the O-formylation ester bond on Ser/Thr. N-formylation is rarer in 70% formic acid at RT but increases with temperature. If N-formylation is compromising your data, consider using 0.1M HCl for the cleavage step (if solubility permits) or extending the acid deformylation step (0.6M HCl, 37°C, 24h) [1].

          Q3: How do I handle the Homoserine Lactone (Hse) vs. Homoserine (Hsl) equilibrium? A: CNBr cleavage converts Met to Homoserine Lactone.[5] However, at basic pH (like the deformylation step), the lactone ring can open to form Homoserine (+18 Da difference).

          • Solution: In your database search (Mascot/Sequest), specify both Homoserine and Homoserine Lactone as variable modifications for the C-terminus of peptides.

          Q4: My cleavage yield is low. Should I increase the temperature? A: Do not increase temperature above 30°C. This exponentially increases side reactions (formylation and non-specific cleavage). Instead, ensure you are using a 100-fold molar excess of CNBr and that your CNBr reagents are fresh. CNBr degrades to white crystals; if your reagent is yellow/orange, it is compromised.

          References
          • Kachuk, C., et al. (2016). Automated N- and O-formylation removal for improved protein identification. Journal of Proteome Research.

          • Link, A. J., & LaBaer, J. (2011). Cyanogen Bromide Cleavage of Proteins.[1][2][5][6][7] Cold Spring Harbor Protocols.

          • Thermo Fisher Scientific. (2023). Protein Cleavage and Digestion Technical Guide.

          • Crimmins, D. L., et al. (2005). Chemical Cleavage of Proteins in Solution.[1] Current Protocols in Protein Science.

          Sources

          Challenges in analyzing large peptide fragments from CNBr cleavage

          Author: BenchChem Technical Support Team. Date: February 2026

          The following technical guide is structured as a specialized support center resource. It is designed to address the specific biochemical and analytical hurdles associated with Cyanogen Bromide (CNBr) cleavage, particularly when dealing with high molecular weight fragments.

          Topic: Troubleshooting Large Peptide Fragments from Cyanogen Bromide Cleavage Department: Proteomics Application Support Document ID: TS-CNBr-2025-v4

          Executive Summary & Mechanism

          The Challenge: Unlike Trypsin, which generates manageable peptides (800–2500 Da), Cyanogen Bromide (CNBr) cleaves exclusively at Methionine (Met) residues. In proteins with sparse Met distribution, this generates large, hydrophobic polypeptides (>5–10 kDa). These fragments suffer from poor solubility, difficult chromatographic separation, and complex mass spectral behavior due to the Homoserine Lactone (Hsl)

          
           Homoserine (Hse) equilibrium.
          

          The Mechanism: CNBr attacks the nucleophilic sulfur of Methionine, forming a cyanosulfonium intermediate. Spontaneous cyclization cleaves the peptide bond, converting the C-terminal Met into Homoserine Lactone (Hsl) .[1][2]

          Critical Troubleshooting Modules

          Module A: Solubility & Chromatography of Large Fragments

          User Complaint: "My digest looks clear, but I see no peaks on the HPLC/LC-MS, or the pressure spikes."

          Root Cause: Large CNBr fragments often contain intact hydrophobic domains (e.g., transmembrane helices) that aggregate or precipitate once the strong acid (Formic Acid/TFA) is removed or diluted.

          Protocol: Solubilization Systems for Hydrophobic CNBr Fragments
          Solvent SystemApplicationProsCons
          70% Formic Acid Standard CleavageExcellent solubilization during cleavage.[3]Causes formylation (+28 Da) of Ser/Thr; aggressive acid hydrolysis.
          6M Guanidine HCl (GuHCl) in 0.1N HCl Aggregation ProneStrongest chaotrope; keeps large fragments unfolded.Incompatible with MS (requires desalting); difficult to remove.
          8M Urea in 0.1N HCl MS AnalysisGood solubility; compatible with downstream digestion.Urea carbamylation risk if heated; must be fresh.
          RapiGest SF (0.1%) LC-MS CompatibleAcid-labile surfactant; improves recovery of hydrophobic peptides.Must be degraded (acid/heat) before injection.

          Expert Tip: For large fragments (>30 residues), standard C18 columns often result in irreversible binding.

          • Switch to C4 or Diphenyl phases: These have lower hydrophobicity and allow large fragments to elute.

          • Pore Size: Use 300 Å pore size columns (wide pore) rather than the standard 100 Å to allow diffusion of large peptides.

          Module B: Incomplete Cleavage & Side Reactions

          User Complaint: "I see the precursor protein mass or 'laddering' in my gel/spectrum."

          Root Cause:

          • Oxidized Methionine: Met-Sulfoxide (Met-O) is inert to CNBr.[4]

          • Steric Hindrance: Met-Ser and Met-Thr bonds cleave poorly due to the hydroxyl group interfering with the cyclic intermediate formation.

          Protocol: The "Force-Cleavage" Workflow
          • Reduction (Mandatory): Pre-incubate sample with reducing agent (DTT or

            
            -ME) to reverse spontaneous Met oxidation.
            
          • Acidification: Dissolve in 70% Formic Acid (or 70% TFA if formylation is a concern).

          • Cleavage: Add 100-fold molar excess of CNBr (relative to Met residues).

            • Note for Met-Ser/Thr sites: Reduce acid concentration to 50% or increase reaction time to 24h to favor hydrolysis [1].

          Visualization: Optimization Logic

          CNBr_Optimization Start Low Cleavage Efficiency Check_Seq Check Sequence: Met-Ser or Met-Thr? Start->Check_Seq Oxidation Check Met Oxidation (Met-SO) Check_Seq->Oxidation No Sol_MetSer Solution: Increase H2O content (Use 50% Formic Acid) Check_Seq->Sol_MetSer Yes Sol_Ox Solution: Pre-reduce with 10% Mercaptoethanol Oxidation->Sol_Ox Likely caption Fig 1: Decision tree for optimizing incomplete CNBr cleavage.

          Module C: Mass Spectrometry Data Interpretation

          User Complaint: "My search engine (Mascot/Sequest) isn't matching the peptides, or I see 'doublets' separated by 18 Da."

          Root Cause: The C-terminus of a CNBr fragment exists in a pH-dependent equilibrium between Homoserine Lactone (Hsl) and Homoserine (Hse) .

          • Acidic pH (LC eluent): Favors Lactone (Hsl).

          • Neutral/Basic pH: Favors Open Ring (Hse).

          • Result: You often get a mix, splitting the signal and reducing sensitivity.

          Data Table: Mass Shifts for CNBr Modifications
          ModificationResidue Mass (Da)
          
          
          Mass vs Met
          Condition
          Methionine (Parent) 131.190Uncleaved
          Homoserine Lactone (Hsl) 83.09-48.10 Acidic (Standard)
          Homoserine (Hse) 101.10-30.09 Basic/Hydrolyzed
          Hsl
          
          
          Hse Shift
          -18.01 (H2O)Equilibrium Artifact

          Troubleshooting Protocol: Resolving the Doublet To simplify the spectrum, force the equilibrium to one side before MS analysis.

          • Option A (Lactonization): Incubate peptides in anhydrous TFA at 45°C for 10 mins. Result: 100% Hsl.

          • Option B (Hydrolysis): Add NH4OH to pH 10 for 10 mins. Result: 100% Hse.

          Visualization: The Hsl/Hse Equilibrium

          Hsl_Equilibrium Met Methionine (Residue 131 Da) Inter Cyanosulfonium Intermediate Met->Inter + CNBr Hsl Homoserine Lactone (Hsl) -48 Da vs Met Inter->Hsl Cleavage (Acidic) Hse Homoserine (Hse) -30 Da vs Met Hsl->Hse + H2O (Basic pH) caption Fig 2: The chemical pathway from Methionine to Hsl/Hse doublets.

          Frequently Asked Questions (FAQ)

          Q1: Can I use CNBr on a protein containing Cysteine? A: Yes, but Cysteine can interfere. The sulfhydryl group of Cysteine can be oxidized or alkylated by CNBr side reactions.

          • Fix: Always perform Carbamidomethylation (Alkylation) of Cysteines with Iodoacetamide before adding CNBr. This protects the Cys residues [2].

          Q2: Why is my peptide yield so low for membrane proteins? A: Membrane proteins often re-aggregate in the acidic cleavage buffer.

          • Fix: Perform the cleavage in 70% Trifluoroacetic Acid (TFA) instead of Formic Acid for better hydrophobicity matching, or add 6M Guanidine HCl to the reaction mix. Note that Formic Acid is generally preferred to avoid formylation, but TFA is a stronger solvent for lipids/membrane domains [3].

          Q3: I see a peak at -30 Da and -48 Da. Which one do I use for database searching? A: You must enable both as variable modifications in your search software (e.g., Mascot, MaxQuant).

          • Variable Mod 1: Met->Hsl (C-term) / -48 Da

          • Variable Mod 2: Met->Hse (C-term) / -30 Da

          • Note: If you do not select these, the search engine will treat the cleavage product as a "missed cleavage" or fail to identify it entirely.

          References

          • Kaiser, R. & Metzka, L. (1999).[5] Enhancement of Cyanogen Bromide Cleavage Yields for Methionyl-Serine and Methionyl-Threonine Peptide Bonds.[5][6][7] Analytical Biochemistry, 266(1), 1–8.[5] Link

          • Sokolowska, I. et al. (2012). Disulfide bond mapping using CNBr chemical cleavage and MS. Journal of Proteomics. Link

          • Crimmins, D.L. et al. (2005). C-Terminal Protein Characterization by Mass Spectrometry: Isolation of C-Terminal Fragments from Cyanogen Bromide-Cleaved Protein. Journal of Biomolecular Techniques, 16(2). Link

          • Craft, J.W. et al. (2002). The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins.[5][8] Protein Expression and Purification. Link

          Sources

          Validation & Comparative

          Mass Spectrometry Validation of CNBr-^{13}C Cleavage Sites

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth technical comparison and validation protocol for CNBr-13C cleavage sites , focusing on the application of mass spectrometry (MS) for site identification and verification.

          It addresses the specific utility of ^{13}C-labeled Cyanogen Bromide (CNBr-^{13}C) reagents and complementary ^{13}C-labeling strategies to validate cleavage specificity, distinguishing between the classical Methionine (Met) cleavage and the Cysteine (Cys) cyanylation-induced cleavage.

          A Comparative Guide to Isotope-Assisted Proteomic Profiling

          Executive Summary

          Cyanogen Bromide (CNBr) is a chemical protease widely used to cleave proteins at Methionine (Met) residues, offering a complementary specificity to enzymatic digestion (e.g., Trypsin). However, the validation of cleavage sites is often complicated by non-specific hydrolysis, oxidation artifacts, and the challenge of mapping C-terminal homoserine lactone (HSL) modifications.

          The term "CNBr-^{13}C cleavage" encompasses two distinct mechanistic applications in mass spectrometry:

          • Direct Site Validation (Cysteine Cleavage): Using CNBr-^{13}C to cyanylate Cysteine residues, where the ^{13}C label is retained in the N-terminal iminothiazolidine ring of the cleaved fragment, providing a unique mass signature (+1.003 Da shift) for positive site identification.

          • Indirect Site Validation (Methionine Cleavage): Using ^{13}C-labeled proteins or ^{13}C-terminal labeling to validate standard Met cleavage, as the carbon from the CNBr reagent itself is lost as methyl thiocyanate during Met cleavage.

          This guide compares these approaches against standard proteolytic methods, providing experimental protocols and data interpretation frameworks.

          Mechanistic Fate of the ^{13}C Label

          To validate cleavage sites effectively, researchers must understand the fate of the carbon atom from the CNBr reagent.

          Comparative Mechanism Analysis
          FeatureMethionine (Met) Cleavage Cysteine (Cys) Cleavage (Cyanylation)
          Target Residue Methionine (Met)Cysteine (Cys) (Free thiol)
          Reagent Role Attacks Met-Sulfur to form cyanosulfonium.Cyanylates Cys-Sulfur to form thiocyanate.
          Cleavage Site C-terminal to Met.N-terminal to Cys.
          Fate of CNBr Carbon LOST (Leaves as Methyl Thiocyanate).RETAINED (Forms N-terminal iminothiazolidine).
          ^{13}C Utility ^{13}C-CNBr is ineffective for tagging. Use ^{13}C-labeled protein instead.^{13}C-CNBr provides a direct +1 Da mass tag on the fragment.
          Product Termini C-term: Homoserine Lactone (HSL).N-term: Iminothiazolidine-4-carboxyl.
          Visualization of Cleavage Pathways

          The following diagram illustrates the divergent fate of the ^{13}C label, dictating the validation strategy.

          CNBr_Mechanism CNBr CNBr-13C Reagent Met_Attack Met-S Attack CNBr->Met_Attack Cys_Attack Cys-SH Attack CNBr->Cys_Attack Protein Protein Substrate Protein->Met_Attack At Met Protein->Cys_Attack At Cys MeSCN Methyl Thiocyanate (Contains 13C) Met_Attack->MeSCN Elimination HSL_Peptide Peptide Fragment (C-term HSL) NO LABEL Met_Attack->HSL_Peptide Hydrolysis Cyclization Backbone N Attack Cys_Attack->Cyclization Cyanylation ITC_Peptide Peptide Fragment (N-term Iminothiazolidine) RETAINS 13C Cyclization->ITC_Peptide Cleavage

          Caption: Divergent fate of the ^{13}C atom. In Met cleavage, the label is lost (grey). In Cys cleavage, the label is retained (green), enabling MS validation.

          Comparative Performance Guide

          Method 1: Standard CNBr Cleavage (Met)

          Best for: Membrane proteins, increasing sequence coverage in Arg/Lys-poor regions.

          • Validation Challenge: Distinguishing true HSL C-termini from non-specific hydrolysis.

          • Solution: Perform cleavage in H₂^{18}O . The hydrolysis of the iminolactone intermediate incorporates ^{18}O into the C-terminus.

          • Comparison to Trypsin:

            • Pros: Accesses hydrophobic domains; fewer, larger peptides.

            • Cons: Lower specificity; side reactions (oxidation).

          Method 2: CNBr-^{13}C Cysteine Cleavage

          Best for: Mapping free cysteines, validating disulfide status (after reduction), and specific fragmentation.

          • Validation Advantage: The ^{13}C-label from the reagent is incorporated into the N-terminus of the cleaved peptide.

          • MS Signature: The N-terminal fragment mass increases by exactly the mass difference of ^{13}C vs ^{12}C (+1.00335 Da) compared to standard CNBr, or +26.00 Da (cyano group) + 1.00 Da (isotope) relative to the unmodified sequence.

          • Comparison to NTCB (2-nitro-5-thiocyanobenzoic acid):

            • CNBr-^{13}C: Higher reactivity, smaller reagent size (better penetration), but volatile and requires fume hood.

            • NTCB: Less volatile, but larger steric bulk.

          Data Summary Table
          ParameterTrypsin DigestionCNBr (Met) + H₂^{18}OCNBr-^{13}C (Cys)
          Cleavage Specificity C-term of Lys, ArgC-term of MetN-term of Cys
          Validation Tag None (Sequence match)+2.00 Da (^{18}O) at C-term+1.00 Da (^{13}C) at N-term
          Peptide Size Small (0.5 - 3 kDa)Large (>3 kDa common)Variable
          MS Compatibility Excellent (ESI/MALDI)Good (Requires HSL database)Good (Requires mod database)
          False Positive Rate LowMedium (Acid hydrolysis)Low (Isotope confirmed)

          Experimental Protocol: CNBr-^{13}C Validation Workflow

          This protocol details the validation of Cysteine cleavage sites using CNBr-^{13}C . For Methionine cleavage validation, substitute the reagent with standard CNBr and use H₂^{18}O in the dilution step.

          Reagents
          • Protein Sample: 100 µg (Lyophilized or in solution).

          • CNBr-^{13}C Reagent: 1 M solution in Acetonitrile (Sigma or isotope synthesis lab). Handle with extreme caution.

          • Reaction Buffer: 70% Formic Acid (aqueous).

          • Quenching Buffer: 5 volumes of HPLC-grade water.

          Step-by-Step Methodology
          • Solubilization & Denaturation:

            • Dissolve protein in 70% Formic Acid to a concentration of 1-10 mg/mL.

            • Note: Acidic conditions are required to protonate amines and prevent non-specific side reactions.

          • Reduction (Optional but Recommended):

            • If mapping all cysteines, reduce disulfides with TCEP (Tris(2-carboxyethyl)phosphine) prior to acidification, or perform reduction in acid-compatible conditions.

          • CNBr-^{13}C Addition:

            • Add 100-fold molar excess of CNBr-^{13}C relative to Met/Cys residues.

            • Critical: Perform in a fume hood in the dark (CNBr is light sensitive).

          • Incubation:

            • Incubate for 18–24 hours at Room Temperature (25°C) in the dark.

            • Self-Validating Check: The solution should remain clear. Precipitation indicates incomplete solubilization.

          • Quenching & Lyophilization:

            • Dilute the reaction mixture 10-fold with water to quench.

            • Lyophilize to dryness to remove excess CNBr and acid.

          • Mass Spectrometry Analysis:

            • Resuspend peptides in 0.1% Formic Acid / 5% Acetonitrile.

            • Analyze via LC-MS/MS (Orbitrap or Q-TOF preferred for high mass accuracy).

          Data Interpretation (MS1 & MS2)
          • Database Search Settings:

            • Enzyme: CNBr (or "None" for peptidomics search).

            • Fixed Modification: None.

            • Variable Modification:

              • For Met Cleavage: Met -> Homoserine Lactone (-48.00 Da).

              • For Cys Cleavage: Cysteine -> Iminothiazolidine-^{13}C (+27.00 Da approx).

          • Validation Criteria:

            • Look for the diagnostic mass shift of the N-terminal fragment.

            • MS2 Confirmation: The b-ion series of the N-terminal fragment should carry the ^{13}C label, while y-ions (C-terminal) will represent the standard sequence.

          References

          • Gross, E., & Witkop, B. (1962).[1] Non-enzymatic cleavage of peptide bonds: the methionine residues in bovine pancreatic ribonuclease. Journal of Biological Chemistry, 237(6), 1856-1860. Link

          • Crimmins, D. L., et al. (2005). Cyanogen bromide cleavage of proteins in salt and buffer solutions.[2] Analytical Biochemistry, 337(1), 112-121. Link

          • Wu, J., & Watson, J. T. (1998). Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping. Analytical Biochemistry, 258(2), 268-276. Link

          • Kito, K., et al. (2007). A synthetic protein approach toward accurate mass spectrometry-based quantification of protein isoforms. Journal of Proteome Research, 6(2), 792-800. (Discusses isotope strategies). Link

          • MtoZ Biolabs. (2024). Membrane Protein Extraction Using CNBr Cleavage Protocols.[3][4] Link

          Sources

          A Senior Application Scientist's Guide to Quantitative Proteomics: Using 13C Mass Shift to Identify Labeled Peptides in a Mixture

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          In the landscape of quantitative proteomics, the ability to accurately measure changes in protein abundance is paramount for unraveling complex biological systems, from disease pathology to drug mechanism-of-action. Stable isotope labeling, coupled with mass spectrometry, has become the gold standard for achieving precision and accuracy.[1][2] This guide provides an in-depth technical comparison of metabolic labeling using Carbon-13 (¹³C), a powerful technique that relies on inducing a predictable mass shift in peptides for relative quantification. We will explore the core principles of ¹³C labeling, provide a detailed experimental workflow, and objectively compare its performance against other prominent labeling strategies. This document is intended for researchers, scientists, and drug development professionals seeking to design and implement robust quantitative proteomics experiments.

          Introduction: The Challenge of Accurate Protein Quantification

          The proteome is a dynamic entity, with protein expression levels constantly fluctuating in response to internal and external stimuli. Quantifying these changes provides a direct window into cellular function and phenotype. While label-free quantification methods exist, they can be susceptible to variations in sample preparation and mass spectrometer performance.[1] To overcome these limitations, stable isotope labeling methods were developed. These techniques work by introducing a "heavy" isotope version of a molecule into one sample population, while a control population incorporates the natural, "light" version.[3] The samples are then combined at an early stage, minimizing downstream experimental variability.[4]

          These strategies are broadly categorized into two types:

          • Metabolic Labeling: Isotopes (like ¹³C or ¹⁵N) are incorporated in vivo as cells grow and synthesize new proteins.[5][6] This is the earliest possible point to introduce the internal standard, making it highly accurate.[2]

          • Chemical Labeling: Isotope-containing tags are chemically attached to proteins or peptides in vitro after extraction and digestion.[1][7]

          This guide focuses on ¹³C metabolic labeling, a cornerstone of the first category, renowned for its accuracy and robustness in cell culture-based models.

          The Core Principle: How ¹³C Labeling Creates a Quantifiable Mass Shift

          Stable isotopes are non-radioactive atoms that contain extra neutrons, giving them a higher mass than their naturally abundant counterparts. For carbon, the vast majority is ¹²C, while about 1.1% is ¹³C.[8][9] The ¹³C mass shift method leverages this fundamental property.

          The principle is elegant in its simplicity:

          • Incorporation: Cells are cultured in a specialized medium where a standard nutrient, such as an essential amino acid (e.g., Lysine, Arginine) or a primary carbon source (e.g., Glucose), is replaced with its ¹³C-enriched version.[10][11][12] For instance, in a Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiment, one cell population receives "light" ¹²C-Arginine, while the other receives "heavy" ¹³C₆-Arginine.[11][13]

          • Mass Increase: As cells proliferate and synthesize proteins, they incorporate these heavy amino acids. Every peptide containing a ¹³C₆-Arginine will have a mass exactly 6 Daltons (Da) greater than its "light" counterpart.[14]

          • Detection by Mass Spectrometry: After the "light" and "heavy" cell populations are combined, proteins are extracted, digested (typically with trypsin), and analyzed by LC-MS/MS. In the mass spectrometer, the chemically identical light and heavy peptide pairs co-elute from the liquid chromatography column but are resolved in the MS1 scan as two distinct peaks separated by a predictable mass difference (the "mass shift").[15]

          • Quantification: The relative abundance of the protein in the two original samples is determined by calculating the ratio of the signal intensities (or area-under-the-curve) of the heavy and light peptide peaks.[16]

          This direct comparison within the same analytical run corrects for nearly all sources of experimental variance, leading to highly precise and trustworthy quantification.

          A Validated Experimental Workflow for ¹³C Metabolic Labeling

          Executing a successful ¹³C labeling experiment requires careful planning and execution. The protocol described here is a self-validating system, with checkpoints to ensure its success.

          Step 1: Experimental Design and Labeling Strategy

          The choice of the ¹³C source is critical and depends on the biological question.

          • For General Protein Quantification (SILAC): Using ¹³C-labeled essential amino acids like Lysine (K) and Arginine (R) is the standard approach.[13][17] Since trypsin cleaves after K and R, this ensures that nearly every resulting peptide (except the C-terminal one) will contain a label, making it quantifiable.[18]

          • For Metabolic Flux Analysis: Using uniformly labeled ¹³C-glucose allows researchers to trace how carbon atoms from glucose are incorporated into various metabolic pathways, including amino acid synthesis.[10][12][19] This is a powerful technique for studying cellular metabolism itself.[19]

          Step 2: Cell Culture and Isotope Incorporation
          • Media Preparation: Begin with a custom amino acid-free medium, then supplement it with all necessary amino acids. For the "heavy" medium, substitute the standard "light" L-Arginine (¹²C₆) and L-Lysine (¹²C₆) with their ¹³C-labeled versions (e.g., ¹³C₆-L-Arginine and ¹³C₆-L-Lysine).

          • Cell Adaptation & Growth: Cells must be cultured for a sufficient number of passages (typically 5-6 cell doublings) in the SILAC medium to ensure near-complete incorporation (>99%) of the labeled amino acids into the entire proteome.[20]

          • Validation Checkpoint: Before starting the experiment, perform a small-scale pilot study. Harvest a sample of "heavy" labeled cells, extract proteins, digest, and analyze by MS. Search the data for known abundant proteins (e.g., actin, tubulin) and confirm that the "light" peaks are absent or negligible, verifying complete labeling.

          Step 3: Sample Preparation and Processing
          • Cell Harvesting & Lysis: Harvest the "light" and "heavy" cell populations. At this stage, it is crucial to accurately count the cells or measure total protein concentration from each population.

          • Sample Mixing: Combine the "light" and "heavy" cell lysates in a precise 1:1 ratio (or another defined ratio, depending on the experimental design). This is the most critical advantage of metabolic labeling, as all subsequent steps happen to both samples simultaneously, eliminating handling-related errors. [4]

          • Protein Digestion: Reduce disulfide bonds, alkylate cysteine residues, and digest the combined protein mixture into peptides using a sequence-specific protease like trypsin.[21]

          Step 4: LC-MS/MS Analysis
          • Peptide Separation: The complex peptide mixture is separated using reverse-phase liquid chromatography (LC) over a gradient.

          • Mass Spectrometry: The eluting peptides are ionized and analyzed in a high-resolution mass spectrometer (e.g., an Orbitrap).

            • MS1 Scan (Full Scan): The instrument scans a wide m/z range to detect all eluting peptide ions. It is in this scan that the "light" and "heavy" peptide pairs are detected and their intensity ratios are measured.[16]

            • MS2 Scan (Fragmentation): The instrument isolates specific peptide ions (both light and heavy) and fragments them to determine their amino acid sequence for identification.

          Workflow Visualization

          The entire process, from cell culture to data analysis, can be visualized as a coherent workflow.

          G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Culture_L Cell Culture ('Light' Medium, 12C) Harvest Harvest & Quantify Culture_L->Harvest Culture_H Cell Culture ('Heavy' Medium, 13C) Culture_H->Harvest Mix Mix Samples (1:1 Ratio) Harvest->Mix Digest Protein Extraction & Trypsin Digestion Mix->Digest LC LC Separation Digest->LC MS1 MS1 Scan (Detect Light/Heavy Pairs) LC->MS1 MS2 MS2 Scan (Sequence Peptides) MS1->MS2 Identify Peptide Identification MS2->Identify Quantify Ratio Calculation (Heavy / Light) Identify->Quantify Results Protein Quantification Results Quantify->Results

          Caption: Experimental workflow for quantitative proteomics using ¹³C metabolic labeling.

          Comparative Guide: ¹³C Metabolic Labeling vs. Alternatives

          No single quantification method is perfect for every experiment. The choice of strategy depends on the sample type, desired level of multiplexing, cost, and the specific biological question. Here, we compare ¹³C-based SILAC with other leading techniques.

          Feature¹³C Metabolic Labeling (SILAC)Chemical Labeling (TMT/iTRAQ)Label-Free Quantification (LFQ)
          Principle In vivo metabolic incorporation of heavy (¹³C) amino acids. Quantification at MS1 level.[5][11]In vitro chemical tagging of peptides with isobaric tags. Quantification via reporter ions at MS2/MS3 level.[5][7]No label used. Quantification based on peptide signal intensity (MS1) or spectral counts (MS2).[1][20]
          Applicability Limited to metabolically active, dividing cells in culture. Not suitable for human tissues or clinical fluids.[4][22]Highly versatile; can be used on virtually any protein sample, including tissues, cells, and body fluids.[1][2]Broadly applicable to all sample types.[20]
          Accuracy & Precision Excellent. Samples are mixed at the earliest stage, minimizing error. Considered the "gold standard" for accuracy.[1][4]Good to Very Good. Prone to ratio distortion from co-isolation interference, though modern methods mitigate this.[1]Moderate. Most susceptible to variations in sample prep and instrument performance. Requires more replicates.[1]
          Multiplexing Typically 2-plex or 3-plex (e.g., light, medium, heavy).[14]High. TMTpro currently allows for up to 18-plex experiments, enabling high-throughput analysis.[23]Not applicable (samples are run sequentially).
          Workflow Complexity Moderately complex, requires extensive cell culture and validation of label incorporation.[6]Complex multi-step chemical labeling protocol post-digestion.Simplest sample preparation.[20] However, data analysis is more complex.
          Cost High, due to the expense of ¹³C-labeled amino acids and specialized media.[20][23]High, due to the cost of the isobaric tagging reagents.Lowest reagent cost.[20] Potentially higher instrument time cost due to more required runs.
          Key Advantage Highest accuracy and precision due to early-stage sample mixing.[4]High multiplexing capability for large-scale comparative studies.Simplicity of sample prep and applicability to all sample types.
          Key Disadvantage Limited applicability (cell culture only) and low multiplexing.[22]Potential for ratio compression and reporter ion interference.[1]Lower precision and reproducibility; sensitive to run-to-run variation.[1]

          Data Interpretation: The Logic of Identification and Quantification

          The analysis of ¹³C labeling data follows a clear logical path that separates the qualitative identification of a peptide from its quantitative measurement.

          G cluster_sample Biological Samples cluster_ms Mass Spectrometry cluster_analysis Data Analysis Unlabeled Control Sample (12C Peptides) MS1 MS1 Scan: Detect Mass - Separates 12C/13C pairs - Measures Intensity Ratio Unlabeled->MS1 Labeled Experimental Sample (13C Peptides) Labeled->MS1 MS2 MS2 Scan: Fragment & Sequence - Identifies Amino Acid Sequence - Confirms Peptide ID MS1->MS2 Isolation Quant Relative Quantification (Ratio of H/L) MS1->Quant Intensity Data MS2->Quant Identification

          Caption: Logical flow from sample to quantification in a ¹³C labeling experiment.

          Trustworthiness and Validation: A key aspect of this workflow's integrity is that the same peptide from both the light and heavy populations is identified by the same MS2 fragmentation spectrum. The software looks for pairs of peaks in the MS1 scan that are separated by the expected mass shift and co-elute in time. This internal control system ensures that you are accurately quantifying the correct peptide, making the protocol inherently self-validating.

          Conclusion and Expert Recommendations

          The use of ¹³C mass shift for identifying and quantifying peptides is a robust, accurate, and highly reliable method in proteomics. Its core strength lies in the metabolic labeling approach, which introduces the internal standard at the very beginning of the experimental process, thereby minimizing errors from sample handling and processing.[2][4]

          • When Accuracy is Paramount: For studies requiring the highest degree of quantitative precision, such as validating drug targets or elucidating subtle changes in protein networks, ¹³C-based SILAC is the undisputed gold standard.

          • For Cell Culture-Based Models: The technique is perfectly suited for any research involving prokaryotic or eukaryotic cells that can be grown in culture.[6]

          • For Dynamic Studies: Pulsed-SILAC (pSILAC) experiments, a variation of this technique, can be used to measure protein synthesis and turnover rates, providing a temporal dimension to proteomic analysis.[5]

          While alternatives like TMT offer superior multiplexing and label-free methods offer broader applicability, neither can match the intrinsic quantitative accuracy of metabolic labeling. By understanding the principles, following a validated workflow, and choosing the right strategy for the biological question, researchers can leverage the power of ¹³C mass shift to generate high-quality, reproducible, and impactful proteomics data.

          References

          • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). ACS Measurement Science Au. [Link]

          • Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. (2021). Analytical and Bioanalytical Chemistry. [Link]

          • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). ACS Measurement Science Au. [Link]

          • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (2014). Analytical Chemistry. [Link]

          • Quantitative Proteomics by Metabolic Labeling of Model Organisms. (2008). Annual Review of Plant Biology. [Link]

          • Stable isotopic labeling of proteins for quantitative proteomic applications. (2008). Briefings in Functional Genomics and Proteomics. [Link]

          • Creative Proteomics Announces Its Newly-developed Proteomics Services for Protein Scientists. (2019). Bio-IT World. [Link]

          • Isotope labelling-based quantitative proteomics: A comparison of labelling methods. (2021). Student Theses Faculty of Science and Engineering. [Link]

          • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (2014). Analytical Chemistry. [Link]

          • Metabolic Labeling of Proteins for Proteomics. (2005). Molecular & Cellular Proteomics. [Link]

          • Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. (2008). ACD/Labs. [Link]

          • Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. (2014). Journal of Proteome Research. [Link]

          • Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. (2014). Journal of Proteome Research. [Link]

          • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2021). Journal of Visualized Experiments. [Link]

          Sources

          Technical Comparison: BNPS-Skatole vs. Cyanogen Bromide for Tryptophan Cleavage

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In the landscape of bottom-up proteomics and peptide mapping, chemical cleavage reagents offer a complementary specificity to enzymatic digestion (e.g., trypsin).[1][2] This guide compares BNPS-skatole and Cyanogen Bromide (CNBr) .[2][3][4][5]

          The Critical Distinction:

          • BNPS-Skatole is a dedicated reagent for cleaving peptide bonds at the C-terminus of Tryptophan (Trp) residues.[3][6][7]

          • Cyanogen Bromide (CNBr) is the gold-standard reagent for cleaving at Methionine (Met) residues.[2][3]

          Expert Insight: While CNBr is primarily a Met-specific reagent, it possesses a documented but niche capability to cleave Tryptophan residues under specific oxidative conditions (using heptafluorobutyric acid).[1][2] However, for standard applications, BNPS-skatole is the reagent of choice for Trp targeting, whereas CNBr is used for Met targeting or as a benchmark for high-efficiency chemical cleavage.[1][2]

          Mechanistic Deep Dive

          BNPS-Skatole: The Tryptophan Specialist

          Mechanism: BNPS-skatole (3-bromo-3-methyl-2-(2-nitrophenylsulfenyl)indolenine) acts as a mild source of positive bromine (

          
          ). It selectively brominates the C2-C3 double bond of the tryptophan indole ring.[1][2] This initiates a cascade leading to the formation of a spirolactone intermediate, which undergoes hydrolytic cleavage to release the peptide chain and a lactone-terminated fragment.[1][2]
          

          Specificity Profile:

          • Primary Target: Tryptophan (Trp).[1][2][3][4][7][8][9][10]

          • Side Reactions: Can modify Tyrosine (Tyr) and Histidine (His) if reaction conditions are not strictly controlled (e.g., lack of scavengers).[1][2]

          Cyanogen Bromide (CNBr): The Methionine Standard

          Mechanism: CNBr acts via nucleophilic attack.[1][2] The sulfur atom of the Methionine side chain attacks the carbon of the cyanogen group.[1][2] This forms a cyclic cyanosulfonium intermediate.[1][2] Spontaneous intramolecular displacement of the methyl thiocyanate group by the carbonyl oxygen of the peptide backbone forms a homoserine lactone, resulting in peptide bond cleavage.[1][2]

          Specificity Profile:

          • Primary Target: Methionine (Met).[1][2][3][4]

          • Action on Tryptophan: In standard acid media (HCl/Formic acid), CNBr often oxidizes Tryptophan without cleavage.[1][2]

          • Specialized Cleavage: In the presence of anhydrous heptafluorobutyric acid (HFBA) , CNBr can effect quantitative cleavage of Tryptophan, likely via an oxidative bromination mechanism similar to BNPS.[1][2]

          Mechanistic Visualization

          The following diagram illustrates the cleavage pathways for both reagents.

          CleavageMechanisms cluster_BNPS BNPS-Skatole Mechanism (Trp Target) cluster_CNBr Cyanogen Bromide Mechanism (Met Target) Trp Tryptophan Residue Bromination Indole Bromination (C2-C3) Trp->Bromination + BNPS BNPS BNPS-Skatole (Br+ Source) BNPS->Bromination Spirolactone Spirolactone Intermediate Bromination->Spirolactone Cyclization CleavageTrp Peptide Bond Cleavage (C-term Lactone) Spirolactone->CleavageTrp Hydrolysis Met Methionine Residue Cyanosulfonium Cyanosulfonium Intermediate Met->Cyanosulfonium + CNBr (Nucleophilic Attack) CNBr_Reagent Cyanogen Bromide (CNBr) CNBr_Reagent->Cyanosulfonium HSlactone Homoserine Lactone Cyanosulfonium->HSlactone Cyclization & MeSCN loss CleavageMet Peptide Bond Cleavage HSlactone->CleavageMet

          Caption: Mechanistic pathways of BNPS-skatole (Trp cleavage) and CNBr (Met cleavage).[2]

          Performance Comparison Matrix

          FeatureBNPS-SkatoleCyanogen Bromide (CNBr)
          Primary Target Tryptophan (Trp) Methionine (Met)
          Cleavage Efficiency Moderate (40–70%)High (>90%)
          Specificity Good (with scavengers)Excellent (for Met)
          Side Reactions Oxidation of Tyr, His; incomplete cleavage.[2]Oxidation of Trp/Cys; Acid hydrolysis of Asp-Pro bonds.[2]
          Reaction Conditions Mild acidic (Acetic acid), Dark.[1][2]Strong acidic (Formic/HCl/HFBA).[1][2]
          Toxicity Irritant; Light sensitive.[1][2]Highly Toxic ; Volatile; Cyanide byproduct.[1][2]
          Reagent Stability Unstable to light/moisture.[1][2]Hygroscopic; volatile.[1][2]
          Key Application Mapping Trp-containing peptides; Limited proteolysis.Mapping Met-containing peptides; Fusion protein cleavage.[2][4]

          Experimental Protocols

          Protocol A: Tryptophan Cleavage with BNPS-Skatole

          Purpose: Selective fragmentation of proteins at Tryptophan residues.[2][3][11] Safety Note: Perform in a fume hood. BNPS-skatole is light-sensitive; wrap reaction vessels in foil.[2]

          Reagents:

          • BNPS-Skatole (dissolved in glacial acetic acid).[2]

          • Reaction Buffer: 70% Acetic Acid.[1][2][7]

          • Scavenger: Tyrosine (to protect protein Tyr residues).[1][2]

          Workflow:

          • Preparation: Dissolve protein (1–5 mg/mL) in 70% acetic acid.

          • Scavenger Addition: Add Tyrosine (100-fold molar excess over protein Tyr residues) to the solution to prevent tyrosine bromination.

          • Reagent Addition: Add BNPS-skatole (10 to 100-fold molar excess over Trp residues).

            • Tip: Freshly prepare the reagent solution.[1][2]

          • Incubation: Seal the tube, wrap in foil, and incubate at 47°C for 24 hours or room temperature for 48 hours.

          • Termination: Stop the reaction by adding water or by passing through a desalting column (e.g., Sephadex G-25) to remove excess reagent and byproducts.[1][2]

          • Analysis: Lyophilize the sample and analyze via SDS-PAGE or HPLC.

          Protocol B: Methionine Cleavage with CNBr (Standard)

          Purpose: High-efficiency cleavage at Methionine residues.[2] Safety Warning: CNBr releases hydrogen cyanide (HCN) gas upon acidification.[1][2] Extreme caution and a functioning fume hood are mandatory.[1][2]

          Reagents:

          • Cyanogen Bromide (Solid or 5M solution in acetonitrile).[1][2]

          • Reaction Buffer: 70% Formic Acid or 0.1M HCl.[1][2]

          Workflow:

          • Preparation: Dissolve protein (1–10 mg/mL) in 70% Formic Acid.

            • Note: Ensure the protein is fully denatured and soluble.[1][2]

          • Reagent Addition: Add a 50 to 100-fold molar excess of CNBr over Methionine residues.

            • Tip: If using solid CNBr, weigh it in a closed vessel in the hood.[1][2]

          • Incubation: Incubate at Room Temperature (20–25°C) for 18–24 hours in the dark.

          • Termination: Dilute the reaction mixture with 5–10 volumes of water.

          • Removal: Remove excess CNBr and acid by lyophilization (freeze-drying).[1][2] Do not use a rotary evaporator connected to a general vacuum line without a cyanide trap.[1][2]

          • Analysis: Re-suspend lyophilized powder for SDS-PAGE or Mass Spec.

          Authoritative Analysis: Why Choose One Over the Other?

          When to use BNPS-Skatole:
          • Target Specificity: You specifically need to map Tryptophan residues or generate fragments based on rare Trp occurrences (Trp is the least common amino acid (~1.1%), often yielding large, distinct fragments useful for domain mapping).[1][2]

          • Mild Conditions: You require milder acidic conditions than the harsh formic acid/HFBA required for CNBr.[1][2]

          When to use CNBr:
          • Standard Mapping: You need a reliable, high-yield fragmentation method.[1][2] Met is more common than Trp but still rare enough to produce analyzable peptides.[1][2]

          • Fusion Protein Cleavage: CNBr is the industry standard for cleaving recombinant fusion proteins where a Methionine is engineered between the carrier and the target protein.[1][2]

          • Trp Cleavage (Advanced): If BNPS fails, CNBr in anhydrous heptafluorobutyric acid (HFBA) can be used to cleave Trp, but this risks significant damage to other residues due to the harsh solvent environment.[1][2]

          References

          • Fontana, A. (1972).[1][2][7] Modification of Tryptophan with BNPS-Skatole (2-(2-Nitrophenylsulfenyl)-3-methyl-3-bromoindolenine).[2][7][12] Methods in Enzymology, 25, 419-423.[1][2] Link

          • Hunziker, P. E., et al. (1980).[1][2][7] Peptide Fragmentation Suitable for Solid-Phase Microsequencing: Use of N-Bromosuccinimide and BNPS-Skatole.[2][6] Biochemical Journal, 187, 515-519.[1][2][7] Link

          • Ozols, J., & Gerard, C. (1977).[1][2] Cleavage of Tryptophanyl Peptide Bonds in Cytochrome b5 by Cyanogen Bromide.[1][2][5] Journal of Biological Chemistry, 252(23), 8549-8553.[1][2] Link

          • Crimmins, D. L., et al. (2005).[1][2] Chemical Cleavage of Proteins in Solution. Current Protocols in Protein Science, Chapter 11, Unit 11.4. Link

          Sources

          Comparative Guide: Reciprocal 13C-Labeling for Cosubstrate Catabolism

          [1]

          Executive Summary: The "Traffic Jam" in Metabolic Analysis

          In drug development and metabolic engineering, cells rarely consume a single carbon source. Cancer cells voraciously co-consume glucose and glutamine ; industrial microbes are engineered to co-utilize glucose and xylose or acetate .

          Standard 13C-Metabolic Flux Analysis (13C-MFA) using a single tracer often fails in these scenarios due to metabolic dilution . If you label only glucose, the glutamine-derived carbon appears as "unlabeled," indistinguishable from atmospheric CO2 fixation, autophagy, or serum-derived carbon.

          Reciprocal 13C-Labeling resolves this by performing two parallel, identical experiments where the label is swapped between the two substrates. This guide details the methodology, validates its superiority over single-tracer approaches, and provides a self-validating protocol for quantifying cosubstrate catabolism.

          Strategic Comparison: Reciprocal 13C vs. Alternatives

          The following table contrasts Reciprocal 13C-Labeling with standard methods, highlighting why it is the "Gold Standard" for multi-substrate systems.

          FeatureReciprocal 13C-Labeling Single 13C-Tracer MFA Radio-Labeling (14C)
          Core Principle Parallel exp. (A+B vs. A+B)Single exp. (A+B)Single exp. (A+B)
          Pathway Resolution High: Quantifies contribution of both substrates to every metabolite.Medium: Good for substrate A; Substrate B is a "black box" (dilution).Low: Measures total uptake/oxidation, not specific pathway fluxes.
          Mass Balance Check Self-Validating: FC(A) + FC(B) must ≈ 100%. Deviations reveal unknown sources.None: Cannot distinguish unlabeled substrate B from internal recycling.None: Only tracks the radioactive atoms.
          Cost High (Requires 2x labeled substrates).Medium.High (Disposal/Safety costs).
          Data Output Full Flux Map + Source Contribution.Flux Map (with higher uncertainty).Rate of uptake/secretion only.
          Ideal Use Case Co-substrate systems (e.g., Glc/Gln in cancer, Mixotrophy).Single carbon source (e.g., Glc only).Simple uptake assays; clinical ADME.
          • FC: Fractional Contribution

          • A:* Labeled Substrate A

          The Methodology: Reciprocal Labeling Workflow[1][2][3]

          The power of this method lies in the Symmetry of Experimentation . You must create two experimental conditions that are biologically identical but isotopically distinct.

          Experimental Design Diagram

          The following diagram illustrates the parallel workflow required for a Glucose/Glutamine reciprocal experiment.

          ReciprocalLabelingcluster_ExpAExperiment A: Glucose Labeledcluster_ExpBExperiment B: Glutamine LabeledMediaAMedia A[U-13C]Glucose + [Unlabeled]GlutamineCultureACell Culture A(Steady State)MediaA->CultureASampleAExtract Metabolites(GC-MS / LC-MS)CultureA->SampleADataProcessData ProcessingCorrect for Natural AbundanceSampleA->DataProcessMediaBMedia B[Unlabeled]Glucose + [U-13C]GlutamineCultureBCell Culture B(Steady State)MediaB->CultureBSampleBExtract Metabolites(GC-MS / LC-MS)CultureB->SampleBSampleB->DataProcessIntegrationGlobal Flux Estimation(Simultaneous Fit of Dataset A + B)DataProcess->IntegrationResultResult:1. Pathway Fluxes2. Fractional Contributions3. Source VerificationIntegration->Result

          Caption: Workflow for Reciprocal 13C-Labeling. Two parallel cultures (A and B) are grown under identical conditions, differing only in which substrate carries the 13C label.[1] Data is integrated into a single metabolic model.

          Validated Protocol: Glucose & Glutamine Co-Metabolism

          This protocol is designed for mammalian cell culture (e.g., cancer lines) but is adaptable for microbial fermentation.

          Phase 1: Media Preparation (The Critical Step)

          Objective: Ensure Media A and Media B are chemically identical to prevent phenotypic divergence.

          • Base Media: Prepare glucose/glutamine-free base medium (e.g., DMEM without Glc/Gln). Dialyzed Fetal Bovine Serum (dFBS) is mandatory to remove background unlabeled glucose/glutamine.

          • Tracer Stock Solutions:

            • Stock A: 100 mM [U-13C6]Glucose (Isotopic Purity >99%).

            • Stock B: 100 mM [U-13C5]Glutamine (Isotopic Purity >99%).

            • Stock C: 100 mM Unlabeled Glucose.

            • Stock D: 100 mM Unlabeled Glutamine.

          • Final Media Assembly:

            • Condition A (Glc-Label): Base Media + Stock A + Stock D.

            • Condition B (Gln-Label): Base Media + Stock C + Stock B.

          Phase 2: Culture & Quenching

          Causality: Metabolic steady state is required for standard MFA. Isotopic steady state (constant labeling enrichment) takes 3-5 cell doublings.

          • Seed Cells: Plate cells at equal density.

          • Wash: Wash cells 2x with PBS to remove spent media.

          • Labeling: Add Condition A media to half the plates, Condition B to the other half.

          • Incubation: Incubate for at least 24 hours (or 3 doublings) to ensure isotopic steady state in central carbon metabolites.

          • Quenching: Rapidly wash with ice-cold saline and quench with -80°C 80% Methanol . Note: Speed is critical to stop enzymatic turnover immediately.

          Phase 3: Mass Spectrometry & Analysis
          • Extraction: Vortex, centrifuge, and collect supernatant. Evaporate and derivatize (for GC-MS) or inject directly (LC-MS).

          • Measurement: Measure Mass Isotopomer Distributions (MIDs) for key nodes:

            • Glycolysis: Glucose-6P, Pyruvate, Lactate.

            • TCA Cycle: Citrate, alpha-Ketoglutarate, Succinate, Malate.

            • Amino Acids: Alanine (proxy for Pyruvate), Glutamate (proxy for alpha-KG), Aspartate (proxy for OAA).

          Data Interpretation: The "Closure" Check

          The unique advantage of reciprocal labeling is the ability to calculate Fractional Contribution (FC) and validate the system.

          Calculating Fractional Contribution

          For a metabolite

          
          
          • Experiment A (Glc):* $FC_{Glc \rightarrow Cit} = \frac{\text{Enrichment}(Cit)A}{\text{Enrichment}(Glc){media}} $

          • Experiment B (Gln):* $FC_{Gln \rightarrow Cit} = \frac{\text{Enrichment}(Cit)B}{\text{Enrichment}(Gln){media}} $

          The Self-Validation Rule

          Sum the contributions:

          • If Sum ≈ 1.0 (100%): The system is closed. Glucose and Glutamine are the sole carbon sources.

          • If Sum < 1.0: There is an unaccounted carbon source .

            • Common Culprits: Autophagy (protein breakdown), Glycogen degradation, or incomplete serum dialysis.

            • Action: This alerts you that your metabolic model is incomplete, a critical insight missed by single-tracer experiments.

          Pathway Visualization: Converging Carbon

          The following diagram demonstrates how reciprocal labeling resolves the "Traffic Jam" at the TCA cycle, distinguishing between Glycolytic entry (Pyruvate Dehydrogenase) and Anaplerotic entry (Glutaminolysis).

          MetabolicPathwayscluster_legendCarbon Source TrackingGlucoseGlucose (C6)PyruvatePyruvate (C3)Glucose->PyruvateGlycolysisAcetylCoAAcetyl-CoA (C2)Pyruvate->AcetylCoAPDHCitrateCitrate (C6)AcetylCoA->CitrateCS (Condensation)GlutamineGlutamine (C5)GlutamateGlutamate (C5)Glutamine->GlutamateGlutaminaseAlphaKGα-Ketoglutarate (C5)Glutamate->AlphaKGGDH/TransaminasesOAAOxaloacetate (C4)AlphaKG->OAATCA CycleCitrate->AlphaKGTCA CycleOAA->CitrateLeg1Glucose Derived CarbonLeg2Glutamine Derived CarbonLeg3Mixed Labeling (Citrate)

          Caption: Convergence of Glucose (Blue path) and Glutamine (Red path) into the TCA cycle. Reciprocal labeling allows precise calculation of the split ratio at Citrate and α-Ketoglutarate.

          References

          • Christensen, B., & Nielsen, J. (2002). Reciprocal 13C-labeling: a method for investigating the catabolism of cosubstrates.[2][3] Biotechnology Progress. Link

          • Antoniewicz, M. R. (2015). Parallel labeling experiments for metabolic flux analysis. Current Opinion in Biotechnology. Link

          • Metallo, C. M., et al. (2009).[1] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Link

          • Leighty, R. W., et al. (2013). 13C-metabolic flux analysis of a co-culture of E. coli strains. Metabolic Engineering. Link

          • Fan, J., et al. (2014). Quantitative flux analysis reveals folate-dependent NADPH production. Nature.[4] Link

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